SAH-EZH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H256N48O40/c1-17-82(10)119(142(235)186-101(54-59-114(161)211)146(239)203-69-39-50-110(203)141(234)196-118(81(8)9)147(240)241)197-128(221)93(47-36-66-173-151(166)167)179-124(217)92(46-35-65-172-150(164)165)178-125(218)97(51-56-111(158)208)182-123(216)91(44-29-33-63-156)180-134(227)105(73-88-76-176-90-43-28-27-42-89(88)90)187-127(220)100(55-60-117(214)215)183-126(219)98(52-57-112(159)209)184-136(229)106(74-115(162)212)188-132(225)102(70-79(4)5)190-143(236)120(83(11)18-2)199-131(224)99(53-58-113(160)210)185-145(238)122(85(13)206)200-130(223)95(48-37-67-174-152(168)169)195-149(243)155(16)62-32-23-21-20-22-31-61-154(15,148(242)194-94(45-30-34-64-157)129(222)198-121(84(12)19-3)144(237)191-103(71-80(6)7)140(233)202-155)201-139(232)96(49-38-68-175-153(170)171)181-135(228)107(75-116(163)213)189-137(230)108(77-204)193-138(231)109(78-205)192-133(226)104(177-86(14)207)72-87-40-25-24-26-41-87/h20-21,24-28,40-43,76,79-85,91-110,118-122,176,204-206H,17-19,22-23,29-39,44-75,77-78,156-157H2,1-16H3,(H2,158,208)(H2,159,209)(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H,177,207)(H,178,218)(H,179,217)(H,180,227)(H,181,228)(H,182,216)(H,183,219)(H,184,229)(H,185,238)(H,186,235)(H,187,220)(H,188,225)(H,189,230)(H,190,236)(H,191,237)(H,192,226)(H,193,231)(H,194,242)(H,195,243)(H,196,234)(H,197,221)(H,198,222)(H,199,224)(H,200,223)(H,201,232)(H,202,233)(H,214,215)(H,240,241)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/b21-20+/t82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103?,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-,154-,155-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNQEAAZWGLKW-NKAAXDAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)NC(C(=O)N1)CCCCN)(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@](CCC/C=C/CCC[C@](C(=O)N[C@H](C(=O)N1)CCCCN)(C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H256N48O40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of SAH-EZH2: A Technical Guide to a Novel EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. While many small molecule inhibitors target the catalytic activity of EZH2, a distinct class of inhibitors aims to disrupt the protein-protein interactions essential for PRC2 integrity and function. This guide provides an in-depth analysis of SAH-EZH2, a stabilized alpha-helical peptide designed to inhibit the interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the PRC2 complex. We will explore its unique mechanism of action, its effects on cancer cells, and provide relevant quantitative data and experimental protocols.
Introduction to EZH2 and the PRC2 Complex
EZH2 is a histone-lysine N-methyltransferase that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic mark associated with transcriptional repression.[1] EZH2 is the functional enzymatic component of the PRC2 complex, which plays a crucial role in regulating gene expression during embryonic development, cell differentiation, and maintaining cellular identity.[1] The core components of the PRC2 complex include EZH2, EED, and SUZ12. The interaction between these subunits is essential for the stability and catalytic activity of the complex.[2]
Overexpression and gain-of-function mutations of EZH2 are frequently observed in various cancers, including lymphomas, breast cancer, and prostate cancer.[1][3] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and tumor progression.[4] Consequently, inhibiting EZH2 function has emerged as a promising anti-cancer strategy.[4][5]
This compound: A Novel Mechanism of EZH2 Inhibition
This compound is a synthetic, cell-permeable, stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[6] Unlike traditional EZH2 inhibitors that are competitive with the cofactor S-adenosyl-L-methionine (SAM), this compound employs a distinct mechanism of action by disrupting the crucial interaction between EZH2 and EED.[7][8]
This disruption of the EZH2-EED complex has two primary consequences:
-
Inhibition of H3K27 Trimethylation: By preventing the proper assembly of the PRC2 complex, this compound effectively inhibits the catalytic activity of EZH2, leading to a dose-dependent decrease in global H3K27me3 levels.[2][8] This inhibition is selective for H3K27, with no significant effects on other histone methylation marks such as H3K4, H3K9, and H3K36.[8]
-
Reduction of EZH2 Protein Levels: A unique feature of this compound is its ability to induce a dose-responsive decrease in the total protein levels of EZH2.[2][8] This effect is not observed with small molecule catalytic inhibitors like GSK126, highlighting a key mechanistic difference.[8] The destabilization of the PRC2 complex likely renders EZH2 more susceptible to degradation.
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 320 nM | In vitro (EZH2/EED interaction) | |
| Anti-proliferative Effect | Growth arrest | MLL-AF9 leukemia cells | [8] |
| Effect on Cell Cycle | Increase in G0/G1 phase, decrease in G2/M phase | MLL-AF9 leukemia cells | [8] |
| H3K27me3 Inhibition | Complete inhibition at 10 µM | MLL-AF9 leukemia cells | [8] |
Signaling Pathways and Mechanism of Action
The PRC2 Signaling Pathway
The following diagram illustrates the canonical function of the PRC2 complex in gene silencing.
Caption: The PRC2 complex catalyzes the trimethylation of H3K27, leading to transcriptional repression of target genes.
Mechanism of this compound Action
This diagram depicts how this compound disrupts the PRC2 complex and its downstream effects.
Caption: this compound disrupts the EZH2-EED interaction, inhibiting PRC2 assembly and leading to reduced H3K27me3 and EZH2 protein levels.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the function of this compound.
Cell Viability Assay
This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MLL-AF9 leukemia cells)
-
Complete cell culture medium
-
This compound
-
Control peptide (e.g., SAH-EZH2MUT)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the control peptide in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the peptides.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for H3K27me3 and EZH2
This protocol is used to determine the effect of this compound on histone methylation and EZH2 protein levels.
Materials:
-
Cells treated with this compound and control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to the loading control.
Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction
This protocol is used to assess the disruption of the EZH2-EED interaction by this compound.
Materials:
-
Cells treated with this compound and control
-
Co-IP lysis buffer
-
Antibody against EED or EZH2
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse the treated cells with Co-IP lysis buffer.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-EED) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using an antibody against the interaction partner (e.g., anti-EZH2).
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound.
Caption: A general workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a novel and promising strategy for targeting the oncogenic activity of EZH2. Its unique mechanism of disrupting the EZH2-EED protein-protein interaction distinguishes it from catalytic inhibitors and offers a dual-action approach by both inhibiting H3K27 trimethylation and reducing EZH2 protein levels.[2][8] The anti-proliferative and pro-differentiative effects of this compound in cancer models underscore the therapeutic potential of this approach.[6][8] Further research and development of this compound and similar protein-protein interaction inhibitors may provide new avenues for the treatment of EZH2-dependent malignancies. The synergistic effects observed when combining this compound with catalytic inhibitors suggest that combination therapies could be a particularly effective strategy.[6]
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. volition.com [volition.com]
- 5. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of SAH-EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in a variety of cancers, making it a compelling therapeutic target. While small molecule inhibitors targeting the catalytic activity of EZH2 have been developed, a distinct and promising class of inhibitors, Stabilized Alpha-Helix of EZH2 (SAH-EZH2), has emerged. These peptidomimetics function by disrupting the crucial protein-protein interaction between EZH2 and another core PRC2 component, Embryonic Ectoderm Development (EED). This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound inhibitors, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Targeting the EZH2-EED Interaction
The PRC2 complex, comprising core components EZH2, EED, and SUZ12, plays a pivotal role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] EZH2 harbors the catalytic SET domain responsible for this methyltransferase activity.[2] However, the stability and enzymatic activity of EZH2 are critically dependent on its interaction with EED.[3][4] The N-terminal alpha-helical domain of EZH2 binds to a hydrophobic pocket on EED, a necessary step for the proper folding and function of the PRC2 complex.[5][6]
Disrupting this EZH2-EED interaction presents a novel therapeutic strategy to inhibit PRC2 function. Unlike small molecule inhibitors that compete with the cofactor S-adenosyl-L-methionine (SAM) at the catalytic site of EZH2, targeting the EZH2-EED interface offers a distinct mechanism of action that can lead to the destabilization and degradation of the entire PRC2 complex.[1][5] This approach led to the development of this compound peptides.
Discovery and Optimization of this compound Peptides
The discovery of this compound inhibitors was rooted in mimicking the alpha-helical EED-binding domain of EZH2. To overcome the inherent instability and poor cell permeability of native peptides, a technique known as "hydrocarbon stapling" was employed.[2][7] This method involves introducing synthetic olefinic amino acid linkers at specific positions on the non-interacting face of the peptide, which are then covalently linked through a ruthenium-catalyzed olefin metathesis reaction.[2] This "staple" reinforces the alpha-helical conformation, enhancing proteolytic resistance and facilitating cellular uptake.[2]
Various lengths of the EZH2 alpha-helical domain (residues 40-68) and different stapling positions were explored to optimize EED binding affinity and cellular activity.[1][2] The resulting this compound peptides were synthesized using solid-phase peptide synthesis and purified by high-performance liquid chromatography.[2]
Mechanism of Action: Allosteric Inhibition and PRC2 Destabilization
This compound peptides exert their inhibitory effect through a distinct allosteric mechanism.[1][5] They directly bind to EED, competitively displacing EZH2 and disrupting the formation of a functional PRC2 complex.[1][2] This disruption not only abrogates the methyltransferase activity of EZH2 but also leads to a dose-responsive decrease in the cellular levels of EZH2 protein, a feature not observed with catalytic EZH2 inhibitors like GSK126.[1][8] The loss of the EZH2-EED interaction is thought to render EZH2 unstable and prone to degradation.[1]
This dual mechanism of inhibiting enzymatic activity and promoting protein degradation makes this compound a unique class of PRC2-targeting agents.[1] Furthermore, because the EED-binding domain is highly conserved between EZH2 and its homolog EZH1, this compound can disrupt the interaction of EED with both methyltransferases, leading to a more comprehensive inhibition of PRC2 activity.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of this compound peptides.
Table 1: EED Binding Affinities of this compound Peptides [1][2]
| Peptide | Sequence | Staple Position | Binding Affinity (Kd, nM) |
| SAH-EZH2A(42-68) | Ac-R...V-NH2 | i, i+4 | 130 ± 20 |
| SAH-EZH2B(42-68) | Ac-R...V-NH2 | i, i+7 | 250 ± 50 |
| SAH-EZH2MUT | Ac-R...V-NH2 (with key residue mutations) | i, i+4 | > 10,000 |
| Unstapled EZH2 (42-68) | Ac-R...V-NH2 | N/A | > 5,000 |
Note: Specific sequences are proprietary and represented generically. Binding affinities were determined by fluorescence polarization.
Table 2: Cellular Activity of this compound in MLL-AF9 Leukemia Cells [1][7][8]
| Assay | Endpoint | This compound (10 µM) | Control Peptide (10 µM) |
| Cell Viability | % Inhibition (Day 7) | ~75% | < 10% |
| H3K27me3 Levels | % Reduction (Day 7) | > 90% | No significant change |
| EZH2 Protein Levels | % Reduction (Day 7) | ~80% | No significant change |
| Cell Cycle | % Cells in G0/G1 (Day 6) | 50.8% | 42.0% |
| Differentiation (F4/80+ cells) | % Positive Cells (Day 14) | Significantly Increased | No significant change |
Experimental Protocols
This compound Peptide Synthesis
Protocol:
-
Peptides were synthesized on a 0.05 mmol scale using standard Fmoc-based solid-phase peptide synthesis.[2]
-
Olefinic amino acids were incorporated at the desired positions for hydrocarbon stapling.[2]
-
On-resin ring-closing metathesis was performed using a Grubbs' first-generation catalyst.[2]
-
Peptides were cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail.[2]
-
Crude peptides were purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Peptide identity was confirmed by mass spectrometry.[2]
Fluorescence Polarization (FP) Binding Assay
Protocol:
-
A fluorescein (B123965) (FITC)-labeled this compound peptide (tracer) was used at a final concentration of 1 nM in assay buffer (15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[3][9]
-
Recombinant human EED protein was serially diluted in the assay buffer.[3]
-
For competitive binding, a constant concentration of EED (around the Kd) and 1 nM of the tracer peptide were mixed with serial dilutions of the unlabeled competitor this compound peptide.[9]
-
The reaction mixture was incubated at room temperature for 30 minutes in a black, low-volume 384-well plate.
-
Fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters (485 nm and 535 nm, respectively).
-
Binding affinities (Kd) and inhibitory concentrations (IC50) were calculated by fitting the data to a one-site binding or sigmoidal dose-response model, respectively.
Co-Immunoprecipitation (Co-IP) Assay
Protocol:
-
MLL-AF9 cells were treated with this compound or a control peptide (10 µM) for 24 hours.
-
Cells were lysed in IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell lysates were pre-cleared with protein A/G magnetic beads.
-
500 µg of pre-cleared lysate was incubated with an anti-EED antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Protein A/G magnetic beads were added and incubated for 2 hours at 4°C.
-
The beads were washed three times with IP lysis buffer.
-
Immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting with antibodies against EZH2 and EED.
Cell Viability Assay (MTT or CellTiter-Glo)
Protocol:
-
MLL-AF9 cells were seeded at a density of 5,000 cells/well in a 96-well plate.[10]
-
Cells were treated with serial dilutions of this compound (e.g., 0.1 to 20 µM) or a vehicle control (DMSO). For this compound, treatment was administered twice daily.[1][7]
-
The plate was incubated for 7 days at 37°C in a 5% CO2 incubator.[1][7]
-
For MTT assay, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm.[10]
-
For CellTiter-Glo assay, the reagent was added according to the manufacturer's instructions, and luminescence was measured.[1]
-
Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values were calculated using non-linear regression analysis.[10]
Western Blotting for Histone Marks and Protein Levels
Protocol:
-
MLL-AF9 cells were treated with this compound for 7 days.[1]
-
Cells were lysed, and protein concentration was determined using a BCA assay.[10]
-
20 µg of protein per sample was resolved on a 15% SDS-PAGE gel and transferred to a PVDF membrane.[10]
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
The membrane was incubated with primary antibodies against H3K27me3, total Histone H3, EZH2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10]
-
After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
The signal was detected using a chemiluminescent substrate and an imaging system.[10]
-
Band intensities were quantified using image analysis software.[10]
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Cellular Pathways Affected by SAH-EZH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] SAH-EZH2 is a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2-EED interaction, a critical step for the stability and catalytic activity of the PRC2 complex.[4][5] This guide provides a detailed overview of the cellular pathways affected by this compound, presenting quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.
Mechanism of Action of this compound
Unlike small molecule inhibitors that target the catalytic SET domain of EZH2, this compound functions by disrupting the protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[4][5] This disruption leads to two primary effects: a reduction in H3K27 trimethylation and a decrease in the overall protein levels of EZH2.[3][6] This dual mechanism of action distinguishes this compound from many other EZH2 inhibitors.
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of this compound disrupting the PRC2 complex.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cancer cell lines. Data has been compiled from published studies to provide a comparative overview.
Table 1: Dose-Responsive Effects of this compound on Cell Viability
| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) for Cell Viability | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | Wild-Type | ~5 | [7] |
| Karpas422 | B-cell Lymphoma | Y641N Mutant | ~7.5 | [7] |
| Pfeiffer | B-cell Lymphoma | A677G Mutant | >10 | [7] |
| OCI-LY19 | B-cell Lymphoma | Wild-Type | No effect at 10 µM | [7] |
Table 2: Dose-Responsive Effects of this compound on Protein and Gene Expression in MLL-AF9 Cells
| Treatment Concentration (µM) | EZH2 Protein Level (relative to control) | Adam8 mRNA Expression (fold change) | Ace mRNA Expression (fold change) | CD133 (Prom1) mRNA Expression (fold change) | Fcer1a mRNA Expression (fold change) | Reference |
| 1 | ~0.8 | ~1.5 | ~1.2 | ~0.8 | ~1.1 | [7] |
| 3 | ~0.6 | ~2.5 | ~1.8 | ~0.6 | ~1.3 | [7] |
| 10 | ~0.3 | ~4.0 | ~2.5 | ~0.4 | ~1.5 | [7] |
Cellular Pathways Affected by this compound
By inhibiting EZH2 function, this compound reactivates the expression of tumor suppressor genes and other regulatory genes, leading to significant effects on cellular pathways, primarily cell cycle progression and cellular differentiation.
Cell Cycle Regulation
A key mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest.[6][8] This is often mediated by the de-repression of cyclin-dependent kinase inhibitors (CDKIs). One of the well-documented targets of EZH2 is the CDKN2A locus, which encodes for p16INK4a and p19ARF.[9] Upregulation of p19ARF stabilizes p53, leading to the transcriptional activation of p21, a potent CDKI that halts the cell cycle at the G1/S transition.[9]
Diagram 2: this compound Effect on the Cell Cycle Pathway
Caption: this compound induces cell cycle arrest via the p19ARF/p53/p21 axis.
Hematopoietic Differentiation
In hematological malignancies, EZH2 plays a crucial role in maintaining a proliferative, undifferentiated state by repressing genes that drive lineage-specific differentiation.[1][10] Treatment of MLL-AF9 leukemia cells with this compound has been shown to induce monocytic/macrophage differentiation.[6] This is accompanied by changes in the expression of lineage-specific markers, such as the upregulation of Adam8 and Fcer1a, and the downregulation of the hematopoietic stem cell marker CD133.[7]
Diagram 3: this compound and Hematopoietic Differentiation
Caption: this compound promotes hematopoietic differentiation.
Other Affected Signaling Pathways
EZH2 has been shown to interact with and modulate other key cancer-related signaling pathways, including:
-
STAT3 Signaling: EZH2 can directly methylate STAT3, leading to its activation and the promotion of tumorigenicity.[1][4][10] Inhibition of EZH2 would be expected to attenuate this pro-survival signaling.
-
NOTCH Signaling: In certain contexts, such as triple-negative breast cancer, EZH2 can act as a transcriptional activator of NOTCH1, promoting cancer stem cell expansion.[9][11] The effect of this compound on this non-canonical function of EZH2 requires further investigation.
-
pRB-E2F Pathway: EZH2 is a downstream target of the pRB-E2F pathway and is essential for E2F-driven proliferation.[12] This creates a feedback loop where EZH2 is required for the proliferation that is initiated by the upstream pRB-E2F pathway.
Diagram 4: Interplay of EZH2 with Other Signaling Pathways
Caption: Upstream and downstream signaling pathways interacting with EZH2.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Western Blot for H3K27me3 and EZH2 Levels
Objective: To quantify the dose-dependent effect of this compound on global H3K27me3 and total EZH2 protein levels.
Materials:
-
Cancer cell line of interest (e.g., MLL-AF9, Karpas422)
-
This compound peptide
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 1, 3, 10 µM) for an extended period (e.g., 7 days), as the H3K27me3 mark has a long half-life.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3, total Histone H3, EZH2, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the bands using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal, and the EZH2 signal to the loading control.
Cell Viability Assay
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound peptide
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the cells for an appropriate duration (e.g., 7-12 days for this compound), replenishing the media and compound as necessary.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of this compound on the enrichment of H3K27me3 at specific gene promoters (e.g., CDKN2A).
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion equipment
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
-
qPCR master mix and instrument
Procedure:
-
Cross-linking and Cell Lysis: Cross-link proteins to DNA with formaldehyde. Lyse the cells and nuclei.
-
Chromatin Shearing: Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes (e.g., CDKN2A) and a negative control region.
-
Data Analysis: Calculate the enrichment of H3K27me3 at the target loci relative to the input and control IgG.
Diagram 5: Experimental Workflow for Studying this compound Effects
Caption: Workflow for key experiments to analyze this compound effects.
Conclusion
This compound represents a novel class of EZH2 inhibitors with a distinct mechanism of action that involves the disruption of the EZH2-EED protein-protein interaction. This leads to a reduction in both H3K27me3 levels and EZH2 protein, resulting in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and differentiation in cancer cells. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of targeting the PRC2 complex. Further investigation into the effects of this compound on the non-canonical functions of EZH2 and its interplay with other signaling pathways will be crucial for the development of effective combination therapies.
References
- 1. EZH2 Exacerbates Breast Cancer by Methylating and Activating STAT3 Directly [jcancer.org]
- 2. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. STAT3 signaling drives EZH2 transcriptional activation and mediates poor prognosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 expands breast stem cells through activation of NOTCH1 signaling [en-cancer.fr]
- 10. EZH2-STAT3 signaling pathway regulates GSDMD-mediated pyroptosis in glioblastoma [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
The Role of SAH-EZH2 in Gene Transcription Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a pivotal role in the control of gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 primarily functions as a histone methyltransferase, catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptional repression. The activity of EZH2 is intrinsically linked to the cellular metabolic state, particularly the S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) cycle. SAH, a byproduct of the methylation reaction, acts as a potent feedback inhibitor of EZH2. This guide provides a comprehensive technical overview of the role of the SAH-EZH2 interaction in regulating gene transcription. It delves into the molecular mechanisms of EZH2-mediated gene silencing and activation, the impact of SAH on its enzymatic activity, and the therapeutic implications of targeting this axis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction: EZH2 and the Epigenetic Landscape
Epigenetic modifications, including histone methylation, are fundamental to the regulation of gene expression and the establishment and maintenance of cellular identity. EZH2 is a key player in this regulatory network. It is the enzymatic core of the PRC2 complex, which also includes essential components like SUZ12 and EED.[1] The primary and most well-characterized function of EZH2 is to catalyze the transfer of a methyl group from the universal methyl donor SAM to the lysine 27 residue of histone H3.[1] This trimethylation event (H3K27me3) serves as a docking site for other repressive complexes, leading to chromatin compaction and the silencing of target genes.[2]
Beyond its canonical repressive role, EZH2 exhibits non-canonical functions that are independent of PRC2 or its methyltransferase activity. These include the methylation of non-histone proteins, such as transcription factors, and its participation in transcriptional activation complexes.[3][4] This multifaceted nature of EZH2 underscores its complex role in both normal development and disease, particularly in cancer where its dysregulation is frequently observed.[5]
The SAM-SAH Cycle and EZH2 Inhibition
The enzymatic activity of EZH2 is tightly coupled to the intracellular concentrations of SAM and SAH. SAM provides the methyl group for the methylation reaction, and upon donation, is converted to SAH.[6] SAH, in turn, acts as a product inhibitor of most SAM-dependent methyltransferases, including EZH2, by competing with SAM for binding to the enzyme's active site.[7] The cellular SAM/SAH ratio is therefore a critical determinant of EZH2 activity.
This inherent feedback mechanism is a key therapeutic target. Inhibitors of SAH hydrolase, the enzyme responsible for converting SAH to homocysteine, lead to the accumulation of intracellular SAH and subsequent inhibition of EZH2. Furthermore, numerous small molecule inhibitors have been developed to directly target the SAM-binding pocket of EZH2, acting as competitive inhibitors.
Quantitative Analysis of this compound Interaction and its Consequences
The inhibitory effect of SAH and other EZH2 inhibitors can be quantified through various biochemical and cellular assays. This data is crucial for understanding the potency and efficacy of these compounds.
Biochemical Inhibition of EZH2 Activity
The direct inhibitory effect of SAH and synthetic inhibitors on EZH2 methyltransferase activity is typically determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| SAH | Wild-Type EZH2 | Biochemical | ~300-500 | [8] (Implied) |
| GSK126 | Wild-Type EZH2 | Biochemical | 3 | [9] |
| EPZ-6438 (Tazemetostat) | Wild-Type EZH2 | Biochemical | 2.5 | [10] |
| UNC1999 | Wild-Type EZH2 | Biochemical | 4.5 | [11] |
Cellular Effects of EZH2 Inhibition
In a cellular context, the inhibition of EZH2 leads to a global reduction in H3K27me3 levels and the reactivation of silenced target genes.
| Cell Line | Inhibitor | Concentration (µM) | Treatment Duration | H3K27me3 Reduction (%) | Reference |
| KARPAS-422 | CPI-360 | 1.5 | 8 days | >90% | [9] |
| PC9 | GSK126 | 1.0 | 5 days | ~80% | [9] |
| MDA-MB-231 | EZH2 Tool Inhibitor | 3.0 | 3 days | 92% | [12] |
| OMM1 | UNC1999 | 1.0 | 72 hours | Significant | [13] |
| OMM1 | EPZ6438 | 1.0 | 72 hours | Significant | [13] |
| Cell Line | Inhibitor | Target Gene | Fold Change (vs. Control) | Reference |
| Z138 | UNC1999 | p57 (CDKN1C) | ~4.0 | [14] |
| Mino | UNC1999 | TP53INP1 | ~3.5 | [14] |
| K562 | GSK343 | FGF18 | Upregulated | [15] |
| K562 | GSK343 | CDKN1A | Upregulated | [15] |
| MM-231 | AMI-1 (PRMT1 inhibitor affecting EZH2) | E-cadherin | Increased | [16] |
Non-Histone Substrates of EZH2
EZH2 can also methylate non-histone proteins, thereby regulating their function.
| Substrate | Methylation Site | Biological Function | Reference |
| GATA4 | Lys299 | Attenuates transcriptional activity | [17] |
| RORα | Lys38 | Promotes degradation | [18] |
| STAT3 | Lys180 | Enhances activity | [4] |
| JARID2 | Lys116 | Allosteric activation of PRC2 | [3] |
| EZH2 (automethylation) | Lys510, Lys514, Lys515 | Activates PRC2 | [3] |
| PLZF | Not specified | Regulates transcriptional activity | [4] |
| Androgen Receptor (AR) | Not specified | Coactivation | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the this compound axis.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from SAM to a histone substrate.
Materials:
-
Recombinant PRC2 complex
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
SAH or test inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Filter plates (e.g., phosphocellulose)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of SAH or the test inhibitor in assay buffer.
-
In a 96-well plate, combine the PRC2 complex, histone H3 substrate, and the inhibitor solution.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding a high concentration of cold SAM or by spotting the reaction mixture onto the filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[10]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the genomic localization of EZH2 and the distribution of H3K27me3.
Materials:
-
Cells of interest
-
Formaldehyde (for cross-linking ChIP) or nuclear isolation buffers (for native ChIP)
-
Micrococcal nuclease (for native ChIP) or sonicator (for cross-linking ChIP)
-
Antibodies against EZH2 and H3K27me3
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
Procedure (Native ChIP):
-
Isolate nuclei from cultured cells.
-
Digest the chromatin with micrococcal nuclease to obtain primarily mononucleosomes.
-
Centrifuge to pellet insoluble debris and collect the supernatant containing soluble chromatin.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (anti-EZH2 or anti-H3K27me3) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links (if applicable) and treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific genomic regions by qPCR or proceed to library preparation for ChIP-sequencing.[19][20]
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the changes in the expression of EZH2 target genes upon SAH or inhibitor treatment.
Materials:
-
RNAprotect Cell Reagent or similar
-
RNeasy Mini Kit (or equivalent) for RNA extraction
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Procedure:
-
Treat cells with the EZH2 inhibitor or vehicle control for the desired time.
-
Harvest cells and stabilize RNA using RNAprotect Cell Reagent.
-
Isolate total RNA using a column-based kit, including an on-column DNase digestion step.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Set up the qPCR reaction with cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).[21][22]
Example Primer Sequences for Human Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| EZH2 | GACCTCTGTCTTACTTGTGGAGC | CGTCAGATGGTGCCAGCAATAG | [23] |
| CDKN1A (p21) | GGCAGACCAGCATGACAGATTTC | GCGGATTAGGGCTTCCTCTTGG | [24] (General) |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [24] (General) |
Visualizing Key Pathways and Processes
Graphviz diagrams are provided to illustrate the core concepts discussed in this guide.
The SAM-SAH Cycle and EZH2 Feedback Inhibition
Caption: The SAM-SAH cycle and its feedback inhibition of EZH2.
Canonical EZH2-mediated Gene Silencing Pathway
Caption: Canonical pathway of EZH2-mediated gene silencing via H3K27 trimethylation.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for investigating the effects of SAH or EZH2 inhibitors.
Conclusion and Future Directions
The intricate relationship between SAH and EZH2 provides a fundamental mechanism for the regulation of gene transcription. The feedback inhibition of EZH2 by SAH highlights the close interplay between cellular metabolism and epigenetic control. Understanding this dynamic is crucial for deciphering the complexities of gene regulation in both health and disease. The development of EZH2 inhibitors, many of which mimic the inhibitory action of SAH, has opened new avenues for therapeutic intervention, particularly in oncology.
Future research should focus on elucidating the precise molecular determinants of SAH binding to EZH2 and how this is influenced by the broader context of the PRC2 complex and other interacting proteins. Further exploration of the non-canonical functions of EZH2 and how they are modulated by the SAM/SAH ratio will provide a more complete picture of its regulatory roles. The continued development of highly specific and potent EZH2 inhibitors, coupled with a deeper understanding of the downstream consequences of their activity, holds great promise for the advancement of epigenetic therapies. This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to unravel the complexities of the this compound axis and harness its therapeutic potential.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 5. Integrative Analysis Reveals the Transcriptional Collaboration between EZH2 and E2F1 in the Regulation of Cancer-related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. EZH2 inhibition sensitizes BRG1 and EGFR mutant lung tumors to TopoII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methylation of EZH2 by PRMT1 regulates its stability and promotes breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histone Native Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 20. Native chromatin immunoprecipitation protocol [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. elearning.unite.it [elearning.unite.it]
- 23. origene.com [origene.com]
- 24. researchgate.net [researchgate.net]
The Structural Nexus: A Technical Guide to the SAH-EZH2 and EED Interaction
For Immediate Release
[CITY, STATE] – [Date] – A deeper understanding of the protein-protein interaction between the S-adenosyl-L-homocysteine (SAH)-bound form of Enhancer of Zeste Homolog 2 (EZH2) and Embryonic Ectoderm Development (EED) is critical for the development of novel epigenetic therapies. This technical guide provides a comprehensive overview of the structural basis of this interaction, detailing the quantitative binding data, experimental methodologies, and the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals actively working in the field of epigenetics and oncology.
The Polycomb Repressive Complex 2 (PRC2) plays a pivotal role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). EZH2, the catalytic subunit of PRC2, is dependent on its interaction with the core subunit EED for its stability and enzymatic activity.[1][2][3] The disruption of the EZH2-EED complex has emerged as a promising therapeutic strategy to inhibit PRC2 function in various cancers.[4][5][6]
Quantitative Analysis of EZH2-EED Binding
A key approach to disrupting the PRC2 complex is the development of stabilized alpha-helix of EZH2 (SAH-EZH2) peptides. These peptides mimic the EED-binding domain of EZH2, competitively inhibiting the EZH2-EED interaction.[5][7] The binding affinities of these peptides and other small molecule inhibitors have been determined using various biophysical techniques.
| Compound/Peptide | Assay Type | Target | Binding Affinity (Kd / Ki / IC50) | Reference |
| SAH-EZH2A(40-68) | Fluorescence Polarization | EED | Kd: ~100 nM | [5] |
| SAH-EZH2B(40-68) | Fluorescence Polarization | EED | Kd: ~150 nM | [5] |
| SAH-EZH2A(42-68) | Fluorescence Polarization | EED | Kd: ~250 nM | [5] |
| Astemizole | Not Specified | EZH2-EED Interaction | IC50: Not Specified | [4] |
| Wedelolactone | Not Specified | EED | KD = 2.82 μM | [8] |
| DC-PRC2in-01 | Surface Plasmon Resonance | EED | Kd = 4.56 μM | [8] |
| EED226 | Competition Binding Assay | EED | IC50 = 4.5 nmol/L | [9] |
| BR-001 | Competition Binding Assay | EED | IC50 = 4.5 nmol/L | [9] |
| Compound 32 | Binding Assay | EED-EZH2 Interaction | IC50 = 32 μM | [8] |
| Compound 35 | FP-based competitive assay | EED-EZH2 Interaction | IC50 = 63.8 μM | [8] |
| Compound 49 | FP-based competitive assay | EED-EZH2 Interaction | IC50 = 54.9 μM | [8] |
| AZD9291 | Not Specified | EZH2-EED Interaction | IC50: 0.015 to 19.6 μM | [8] |
| EED210 | Enzymatic Assay | PRC2 Complex | IC50 = 2.5 μM | [1] |
| A395 (43c) | Surface Plasmon Resonance | EED | KD = 0.0015 μM | [4] |
| A395 (43c) | Radioactivity-based Assay | EZH2-EED-SUZ12 Complex | IC50 = 0.0018 μM | [4] |
Experimental Protocols
The characterization of the EZH2-EED interaction and the efficacy of its inhibitors rely on a suite of sophisticated experimental techniques.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. It is used to determine the binding affinity of FITC-labeled this compound peptides to the EED protein.[5]
Protocol:
-
A constant concentration of FITC-labeled this compound peptide is incubated with varying concentrations of purified EED protein in a suitable buffer.
-
The fluorescence polarization is measured using a plate reader.
-
The binding data is fitted to a one-site binding model to determine the dissociation constant (Kd).
Co-immunoprecipitation (Co-IP)
Principle: This technique is used to study protein-protein interactions in situ. It demonstrates the disruption of the EZH2-EED complex within cells upon treatment with an inhibitor.[5]
Protocol:
-
Cells are treated with the this compound peptide or a control.
-
Cell lysates are prepared, and an antibody targeting one of the proteins of interest (e.g., EED) is added.
-
Protein A/G beads are used to pull down the antibody-protein complex.
-
The immunoprecipitated proteins are then analyzed by Western blotting with an antibody against the other protein of interest (e.g., EZH2) to assess the extent of their interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique used to measure real-time binding kinetics and affinity of interactions between two biomolecules.
Protocol:
-
One of the interacting partners (e.g., EED) is immobilized on a sensor chip.
-
A solution containing the other partner (e.g., a small molecule inhibitor) is flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass bound, is measured over time to determine the association and dissociation rate constants, and subsequently the dissociation constant (Kd).[8]
X-ray Crystallography
Principle: This technique is used to determine the three-dimensional atomic structure of a protein or a protein complex. The crystal structure of the EZH2-EED complex provides a detailed map of the interacting residues.[10]
Protocol:
-
The EZH2-EED complex is expressed and purified.
-
The complex is crystallized under specific conditions.
-
The crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.
-
The diffraction data is processed to generate an electron density map, which is then used to build an atomic model of the complex.
Signaling Pathways and Logical Relationships
The interaction between EZH2 and EED is a critical node in the PRC2-mediated gene silencing pathway. Its disruption has significant downstream consequences.
Caption: Interaction of core PRC2 components and inhibition by this compound.
The binding of EZH2 to EED is essential for the catalytic activity of the PRC2 complex. This compound peptides competitively bind to EED, preventing its interaction with EZH2. This disruption leads to a reduction in H3K27 trimethylation and subsequent de-repression of PRC2 target genes, ultimately leading to cell growth arrest and differentiation in cancer cells.[5][7]
Caption: Workflow for developing this compound inhibitors.
The development of inhibitors targeting the EZH2-EED interaction follows a logical progression from structural identification to functional validation. This systematic approach ensures the identification of potent and specific compounds for therapeutic development.
Conclusion
The structural and functional characterization of the this compound and EED interaction has provided a solid foundation for the development of a new class of epigenetic drugs. The detailed understanding of the binding interface, coupled with robust quantitative assays and experimental protocols, has enabled the design of potent and specific inhibitors of the PRC2 complex. Continued research in this area holds the promise of delivering novel and effective treatments for a range of cancers and other diseases driven by aberrant PRC2 activity.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rcsb.org [rcsb.org]
An In-depth Technical Guide on the Effects of SAH-EZH2 on Histone H3K27 Trimethylation
Introduction: EZH2 and the Epigenetic Landscape
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that serves as the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes essential subunits like EED and SUZ12, mediates gene silencing by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[3][4] This epigenetic modification is a hallmark of transcriptionally repressed chromatin.[2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including prostate cancer, breast cancer, and various lymphomas, by silencing tumor suppressor genes.[1][5][6] This central role in oncology has made EZH2 an attractive therapeutic target.[7]
Inhibitors of EZH2 are a promising class of targeted therapies. Most efforts have focused on small molecules that competitively inhibit the S-adenosyl-L-methionine (SAM) binding pocket within the EZH2 catalytic SET domain.[8][9] However, an alternative strategy involves disrupting the integrity of the PRC2 complex itself. This guide focuses on a specific tool compound, a stabilized alpha-helix of EZH2 (SAH-EZH2), which functions by preventing the crucial interaction between EZH2 and the EED subunit, offering a distinct mechanism for inhibiting H3K27 trimethylation.[7][10]
The PRC2 Complex and H3K27 Trimethylation Pathway
The PRC2 complex is fundamental to epigenetic regulation. EZH2 is the enzymatic engine, but its stability and activity are dependent on its interaction with other core components.[11] The complex uses SAM as a methyl donor, transferring a methyl group to H3K27 and producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][12] The resulting H3K27me3 mark serves as a docking site for other repressive complexes, such as PRC1, which further compacts chromatin and solidifies the silent gene state.[13] The interaction between EZH2 and EED is particularly critical; EED's binding to H3K27me3 can allosterically activate EZH2, creating a positive feedback loop that propagates the repressive mark across chromatin domains.[4]
This compound: A Disruptor of the EZH2-EED Interaction
This compound is a synthetic, cell-permeable "stapled" peptide that mimics the alpha-helical EED-binding domain of EZH2.[7] Unlike catalytic inhibitors that target the EZH2 active site, this compound functions by physically blocking the protein-protein interaction (PPI) between EZH2 and EED.[7][10] This disruption has a dual impact:
-
Inhibition of PRC2 Assembly and Activity : By preventing the EZH2/EED association, this compound destabilizes the PRC2 complex, which is necessary for its methyltransferase activity. This approach effectively inhibits H3K27 methylation.[7] Because the EED-binding domain is highly conserved between EZH2 and its homolog EZH1, this compound can disrupt PRC2 complexes containing either enzyme.[7][14]
-
Reduction of EZH2 Protein Levels : Treatment with this compound has been shown to induce a dose-responsive decrease in total EZH2 protein levels.[14] This suggests that dissociation from the PRC2 complex renders EZH2 unstable and targets it for degradation, an effect not observed with catalytic inhibitors like GSK126.[14]
Quantitative Data on EZH2 Inhibition
The potency of EZH2 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not as widely published as for small molecule catalytic inhibitors, its effects are dose-dependent.[7] The tables below summarize quantitative data for representative EZH2 inhibitors and the observed effects of this compound.
Table 1: Biochemical Potency of Selected EZH2 Inhibitors
| Compound/Inhibitor | Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | EZH2-EED PPI Disruptor | EZH2/EZH1-EED Interaction | Dose-dependent inhibition | [7][15] |
| Compound 27 | SAH-Derived | WT PRC2 Complex | 270 | [12] |
| Compound 27 | SAH-Derived | Y641N Mutant PRC2 | 70 | [12] |
| GSK926 (Compound 3) | SAM-Competitive | EZH2 5-component complex | 5.8 | [9] |
| GSK343 (Compound 6) | SAM-Competitive | EZH2 5-component complex | 1.7 | [9] |
| ZLD1039 | SAM-Competitive | Wild-Type EZH2 | 0.8 |[16] |
Table 2: Cellular Effects of EZH2 Inhibition
| Compound/Inhibitor | Effect on Cellular H3K27me3 | Effect on Cancer Cell Viability | Effect on EZH2 Protein Levels | Reference |
|---|---|---|---|---|
| This compound | Dose-dependent reduction | Impaired proliferation | Dose-responsive decrease | [7][14] |
| GSK926 (Compound 3) | IC50 = 170 nM (HCC1806 cells) | Growth IC50 = 4.5 µM (LNCaP cells) | Not reported to decrease levels | [9] |
| GSK343 (Compound 6) | IC50 = 60 nM (HCC1806 cells) | Growth IC50 = 2.9 µM (LNCaP cells) | Not reported to decrease levels | [9] |
| GSK126 | Reduces H3K27me3 | Inhibits proliferation | No decrease observed | [14] |
| UNC1999 | Downregulates H3K27me3 | Inhibits OMM1 cell growth | Not specified |[5] |
Key Experimental Protocols
Verifying the effects of an EZH2 inhibitor like this compound involves a multi-step process, from biochemical assays to genome-wide analysis.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the PRC2 complex and its inhibition.
Protocol:
-
Enzyme & Substrate Prep : Reconstitute purified, recombinant PRC2 complex and a histone H3 substrate (full-length or peptide) in assay buffer.[2]
-
Reaction Setup : In a 96-well plate, add the test compound (e.g., this compound) at various concentrations. Add the enzyme-substrate mixture.
-
Initiation : Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).[2]
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes) within the linear range of the reaction.[2]
-
Termination : Stop the reaction using a high concentration of non-radiolabeled SAH or by spotting the mixture onto a filter membrane.[2]
-
Detection :
-
Data Analysis : Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the dose-response curve.[2]
Cellular H3K27me3 Quantification via Western Blot
This method is used to determine if an inhibitor reduces H3K27me3 levels within cells.
Protocol:
-
Cell Culture & Treatment : Culture adherent or suspension cells and treat with various concentrations of this compound for a specified period (e.g., 72 hours).[1]
-
Histone Extraction : Lyse the cells and prepare nuclear extracts. Histones can be purified from nuclei using acid extraction (e.g., with sulfuric acid).[18]
-
Protein Quantification : Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of histone extracts on a high-percentage polyacrylamide gel to resolve low molecular weight proteins.[19]
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose (0.2 µm pore size is recommended for histones) or PVDF membrane.[19][20]
-
Blocking : Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour to prevent non-specific antibody binding.[20]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. On a separate blot or after stripping, probe for total Histone H3 as a loading control.[1]
-
Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the bands using a chemiluminescent substrate.[1][20]
-
Densitometry : Quantify the band intensity for H3K27me3 and normalize it to the total H3 signal.[1]
Genome-wide H3K27me3 Profiling via ChIP-seq
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) maps the genomic locations of H3K27me3 to identify genes directly affected by EZH2 inhibition.
Protocol:
-
Cross-linking : Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[21]
-
Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.[21]
-
Immunoprecipitation (IP) : Incubate the sheared chromatin with an antibody specific for H3K27me3. Use magnetic beads to pull down the antibody-histone-DNA complexes. A control IP with non-specific IgG should be performed in parallel.[21]
-
Washing & Elution : Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-linking : Reverse the formaldehyde cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein.[22]
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Library Preparation : Prepare sequencing libraries from the purified DNA by repairing ends, adding adaptors, and PCR amplification.[23]
-
Sequencing : Sequence the libraries on a next-generation sequencing platform.[23]
-
Data Analysis : Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2 with the --broad option or SICER for diffuse marks like H3K27me3) to identify regions of H3K27me3 enrichment.[24][25] Compare enrichment at specific gene promoters between this compound-treated and control samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EZH2 dependent H3K27me3 is involved in epigenetic silencing of ID4 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of histone H3K27 trimethylation by an active polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Histone Modification [labome.com]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 21. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 24. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]
- 25. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin -Biomedical Science Letters | Korea Science [koreascience.kr]
The Disruptor: A Technical Guide to SAH-EZH2 and its Modulation of Cancer Cell Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catalytic activity of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, a core component of the Polycomb Repressive Complex 2 (PRC2), is a well-established driver of oncogenesis. Its inhibition has become a key therapeutic strategy. This technical guide delves into a distinct class of EZH2 modulators: Stabilized Alpha-Helix of EZH2 (SAH-EZH2) peptides. Unlike small molecule inhibitors that target the enzyme's catalytic site, this compound peptides function by disrupting the critical protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another essential subunit of the PRC2 complex. This disruption not only abrogates the methyltransferase activity of PRC2 but also leads to a reduction in EZH2 protein levels, offering a dual mechanism of action. This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols for its study, and quantitative data to inform future research and drug development efforts.
The this compound Mechanism of Action: Disrupting the PRC2 Core
EZH2's catalytic activity is dependent on its association with other PRC2 subunits, most notably EED and SUZ12. EED binds to the N-terminal region of EZH2, an interaction mediated by an alpha-helical domain on EZH2. This binding is crucial for the allosteric activation of EZH2's methyltransferase function.
This compound peptides are synthetic, cell-permeable peptides that mimic this EED-binding alpha-helix of EZH2.[1][2] By incorporating a hydrocarbon staple, these peptides are locked into their bioactive alpha-helical conformation, enhancing their stability, cell permeability, and target affinity.[1][3]
The primary mechanism of action of this compound is the competitive disruption of the EZH2-EED interaction.[1][2][4] This leads to two key downstream effects:
-
Inhibition of Methyltransferase Activity: By preventing EED from binding to and activating EZH2, this compound effectively inhibits the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a hallmark of PRC2-mediated gene silencing.[1][2]
-
Reduction of EZH2 Protein Levels: Dissociation from the PRC2 complex appears to destabilize the EZH2 protein, leading to its degradation. This effect is distinct from that of catalytic inhibitors like GSK126, which do not typically affect EZH2 protein levels.[1][5]
This dual mechanism suggests that this compound may be effective in cancers dependent on both the catalytic and non-catalytic functions of EZH2.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound peptides from published studies.
Table 1: Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) to EED | 320 nM | In vitro | [4] |
| H3K27me3 Reduction | Dose-dependent (~1-10 µM) | MLL-AF9 Leukemia Cells | [4] |
| EZH2 Protein Reduction | Dose-dependent | MLL-AF9 Leukemia Cells | [1][5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Treatment Duration | Reference |
| MLL-AF9 | Leukemia | WT | ~5 | 7 days | [1][5] |
| Karpas-422 | B-cell Lymphoma | Y641N mutant | ~7.5 | 12 days | [5] |
| OCI-LY19 | B-cell Lymphoma | WT | >10 | 12 days | [5] |
Table 3: Synergistic Effects of this compound with Catalytic EZH2 Inhibitors
| Cell Line | Combination | Combination Index (CI) | Interpretation | Reference |
| MLL-AF9 | This compound + GSK126 | 0.11 | Strong Synergy | [5] |
| Karpas-422 | This compound + GSK126 | 0.74 | Synergy | [5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving this compound.
Detailed Experimental Protocols
Synthesis of Hydrocarbon-Stapled this compound Peptides
This protocol is based on established methods for solid-phase peptide synthesis and ruthenium-catalyzed ring-closing metathesis.[1][3][6]
-
Peptide Synthesis: Peptides are synthesized on a Rink amide resin using standard Fmoc solid-phase peptide synthesis chemistry. Non-natural amino acids containing olefinic side chains (e.g., (S)-2-(4'-pentenyl)alanine) are incorporated at the desired staple positions.
-
On-Resin Cyclization (Stapling): The peptide-resin is treated with Grubbs' first-generation catalyst in dichloroethane to catalyze the ring-closing metathesis reaction, forming the hydrocarbon staple.
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity (>95%) are confirmed by mass spectrometry and analytical RP-HPLC. The alpha-helical conformation can be verified by circular dichroism.
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This assay quantitatively measures the binding of a fluorescently labeled this compound peptide to the EED protein.[7][8][9]
-
Reagents:
-
Purified recombinant EED protein.
-
FITC-labeled this compound peptide (tracer).
-
Unlabeled this compound peptide (competitor).
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of FITC-labeled this compound and EED protein.
-
Add serial dilutions of unlabeled this compound peptide.
-
Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for FITC.
-
-
Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression, and the dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (Luminescence-Based)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels as an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound peptide for the desired duration (e.g., 7-12 days), replenishing the compound with fresh media every 3-4 days.[5] Include a vehicle control (e.g., sterile water or DMSO).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot against the logarithm of this compound concentration to determine the IC50 value.
Western Blot for H3K27me3 and EZH2
This protocol details the detection and quantification of changes in histone methylation and total protein levels.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound as described above.
-
Harvest cells and wash with ice-cold PBS.
-
For total protein, lyse cells in RIPA buffer with protease inhibitors. For histones, perform an acid extraction.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K27me3, anti-EZH2, anti-Total H3).
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize H3K27me3 and EZH2 levels to a loading control like Total H3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for the genome-wide analysis of H3K27me3 distribution. A spike-in normalization strategy is recommended to accurately quantify global changes.
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse cells and sonicate to shear chromatin to fragments of 200-500 bp.
-
Spike-in Control: Add a fixed amount of chromatin from a different species (e.g., Drosophila) to each human chromatin sample before immunoprecipitation.
-
Immunoprecipitation: Incubate chromatin with an antibody against H3K27me3 and a species-specific histone antibody for the spike-in control (e.g., anti-H2Av for Drosophila).
-
DNA Purification and Library Preparation: Reverse crosslinks, purify the immunoprecipitated DNA, and prepare sequencing libraries.
-
Sequencing and Data Analysis: Sequence the libraries and align reads to the human and spike-in control genomes. Use the ratio of spike-in reads to normalize the human H3K27me3 signal between samples, allowing for the detection of global changes.
In Vivo Studies: Leukemia Xenograft Model
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in a leukemia mouse model.[10][11][12]
-
Cell Line and Animal Model: Use a human leukemia cell line (e.g., MLL-AF9) and immunodeficient mice (e.g., NSG mice).
-
Xenograft Establishment: Inject leukemia cells intravenously into the tail vein of the mice.
-
Treatment: Once the disease is established (monitored by bioluminescence imaging if cells are luciferase-tagged, or by peripheral blood sampling), begin treatment with this compound (e.g., via intraperitoneal injection) and a vehicle control.
-
Monitoring: Monitor tumor burden, body weight, and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, harvest tissues (e.g., bone marrow, spleen) for analysis of leukemia cell infiltration (e.g., by flow cytometry for human CD45+ cells) and target engagement (e.g., H3K27me3 levels by immunohistochemistry or Western blot).
Conclusion
This compound peptides represent a novel and promising class of EZH2 modulators with a distinct mechanism of action from traditional catalytic inhibitors. By disrupting the EZH2-EED interaction, they not only inhibit PRC2's methyltransferase activity but also promote the degradation of the EZH2 protein. This dual action, coupled with demonstrated efficacy in preclinical models of EZH2-dependent cancers, underscores their potential as therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the biology of this compound and to explore its potential in the development of new epigenetic cancer therapies. The synergistic effects observed with catalytic inhibitors also open up exciting possibilities for combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone disrupts the interaction of EZH2-EED complex and inhibits PRC2-dependent cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 7. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanomicronspheres.com [nanomicronspheres.com]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Fine-tuning patient-derived xenograft models for precision medicine approaches in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
SAH-EZH2 Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SAH-EZH2, a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2-EED interaction, in cell culture experiments. The protocols detailed below are intended to facilitate the investigation of the biological effects of disrupting the Polycomb Repressive Complex 2 (PRC2) in various cancer cell lines.
Mechanism of Action
This compound is a cell-permeable peptide designed to mimic the EED-binding domain of EZH2. By competitively binding to Embryonic Ectoderm Development (EED), this compound disrupts the interaction between EZH2 and EED, which is essential for the stability and catalytic activity of the PRC2 complex. This disruption leads to a reduction in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing. A distinct feature of this compound compared to small molecule inhibitors that target the EZH2 catalytic site is its ability to also induce the degradation of the EZH2 protein itself.
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound treatment in various cancer cell lines as reported in the literature.
Table 1: this compound In Vitro Activity
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effects | Reference |
| MLL-AF9 | Leukemia | 1-10 µM | 7-8 days | Growth arrest, monocyte-macrophage differentiation, decreased H3K27me3 and EZH2 protein levels. | |
| Karpas-422 | B-cell Lymphoma | 1-10 µM | 12 days | Impaired cell viability, dose-responsive reduction in H3K27me3 and EZH2 protein levels. | |
| Pfeiffer | B-cell Lymphoma | ~10 µM | 12 days | Reduced cell viability. | |
| OCI-LY19 | B-cell Lymphoma | >10 µM | 12 days | Minimal effect on cell viability at concentrations up to 10 µM. |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in disrupting the PRC2 complex.
Caption: Mechanism of this compound action on the PRC2 complex.
Experimental Workflow Diagram
The following diagram outlines a general workflow for treating cells with this compound and assessing its effects.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Reconstitution and Storage of this compound Peptide
Proper handling and storage of the this compound peptide are crucial for maintaining its stability and activity.
Materials:
-
Lyophilized this compound peptide
-
Lyophilized mutant control peptide (SAH-EZH2MUT)
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or another appropriate solvent to a desired stock concentration (e.g., 1 mM). Gently vortex or pipette to dissolve.
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage, keep the aliquots at -80°C. For short-term storage, -20°C is acceptable.
Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells. Optimization of cell density, this compound concentration, and treatment duration is recommended for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Mutant control peptide (SAH-EZH2MUT) stock solution
-
Vehicle control (e.g., sterile water)
-
Appropriate cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Seed cells at a density that will allow for logarithmic growth throughout the extended treatment period. Allow adherent cells to attach overnight.
-
Prepare working solutions of this compound and the mutant control peptide by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle-only control group.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound, control peptide, or vehicle.
-
Treatment Schedule: For some cell lines, such as MLL-AF9, a twice-daily treatment schedule has been shown to be effective. This involves replacing half of the culture medium with fresh medium containing the peptide twice a day. For other cell lines, a less frequent replenishment schedule (e.g., every 2-3 days) may be sufficient and should be optimized.
-
Incubate the cells for the desired duration. Due to the slow turnover of the H3K27me3 mark, long incubation periods (e.g., 7 to 12 days) are often necessary to observe significant effects on cell proliferation and viability.
Cell Viability Assay
This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to assess the effect of this compound on cell proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
At the end of the treatment period, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blot for H3K27me3 and EZH2 Levels
This protocol is for determining the effect of this compound on the global levels of H3K27me3 and the total EZH2 protein.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice. For histone analysis, an acid extraction protocol can also be used for higher purity of histone proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3, anti-EZH2, and anti-Total H3) overnight at 4°C, according to the antibody datasheet's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 and EZH2 signals to the Total Histone H3 signal.
Determining Optimal SAH-EZH2 Concentration for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. SAH-EZH2 is a stabilized alpha-helical peptide that acts as a potent and specific inhibitor of the EZH2-EED interaction.[1][3] Unlike small molecule inhibitors that target the catalytic SET domain of EZH2, this compound disrupts the PRC2 complex, leading to a selective decrease in H3K27 trimethylation (H3K27me3) and a reduction in EZH2 protein levels.[4][5] This unique mechanism of action provides a valuable tool for studying the biological functions of the PRC2 complex and for developing novel anti-cancer therapeutics.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various in vitro experiments. Detailed protocols for key assays are provided to assess the biological activity and target engagement of this compound.
Mechanism of Action of this compound
This compound functions by mimicking the helix of EZH2 that binds to Embryonic Ectoderm Development (EED), another core component of the PRC2 complex. By competitively binding to EED, this compound disrupts the EZH2-EED interaction, which is essential for the stability and catalytic activity of the PRC2 complex.[4][5] This disruption leads to a cascade of downstream effects, including:
-
Inhibition of H3K27 trimethylation: The primary enzymatic function of the PRC2 complex is silenced.
-
Reduction of EZH2 protein levels: Disruption of the complex can lead to the degradation of EZH2.[4]
-
Reactivation of PRC2 target genes: Genes silenced by H3K27me3 can be re-expressed.
-
Anti-proliferative effects: Inhibition of PRC2 function can lead to cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[4]
Data Presentation
Effective concentrations of this compound can vary depending on the cell line and the specific biological endpoint being measured. The following tables summarize quantitative data for this compound and other representative EZH2 inhibitors to provide a starting point for experimental design.
Table 1: Dose-Response of this compound on H3K27 Trimethylation
| Cell Line | Treatment Concentration (µM) | Duration | Effect on H3K27me3 | Reference |
| MLL-AF9 | 1 - 10 | 7 days | Dose-responsive decrease; no H3K27me3 observed at 10 µM | [4] |
Table 2: IC50 Values of Representative EZH2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Inhibitor | IC50 (µM) | Reference |
| HEC-50B | Endometrial Cancer | GSK126 | 1.0 (±0.2) | |
| Ishikawa | Endometrial Cancer | GSK126 | 0.9 (±0.6) | [6] |
| HEC-151 | Endometrial Cancer | EPZ005687 | 23.5 (±7.6) | [6] |
| HEC-265 | Endometrial Cancer | GSK126 | 10.4 (±0.6) | [6] |
| LNCaP | Prostate Cancer | GSK343 | 2.9 | [7] |
| WSU-DLCL2 | Lymphoma (Y646F mutant) | EPZ-6438 | 0.009 | [8] |
| A204.1 | Rhabdoid Tumor | Tazemetostat | >10 | |
| G401.6TG | Rhabdoid Tumor | Tazemetostat | >10 | [9] |
Experimental Protocols
Cell Viability Assay
To determine the effect of this compound on cell proliferation and viability, a standard MTT or CellTiter-Glo® assay can be performed.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) for MTT assay
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 to 25 µM. Include a vehicle-only control (DMSO).
-
Remove the medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours to 7 days. The anti-proliferative effects of PRC2 inhibitors can be slow to manifest, so longer incubation times may be necessary.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3 and EZH2
This protocol is to determine the dose-dependent effect of this compound on the global levels of H3K27 trimethylation and EZH2 protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 1, 5, 10, 25 µM) and a vehicle control for 48-72 hours.
-
Cell Lysis: Harvest cells and lyse them with RIPA buffer.
-
Protein Quantification: Quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein lysate and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the H3K27me3 and EZH2 signals to the Histone H3 loading control.
Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between EZH2 and EED in cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibodies: anti-EZH2 or anti-EED for immunoprecipitation, and for western blotting
-
Protein A/G magnetic beads or agarose (B213101) beads
-
IgG control antibody
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of this compound (determined from previous experiments, e.g., 10-25 µM) and a vehicle control for 24-48 hours.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-EED) or an IgG control overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three to five times with Co-IP lysis buffer.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting for the presence of the co-immunoprecipitated protein (e.g., EZH2).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents and anti-EZH2 antibody
Protocol:
-
Cell Treatment: Treat intact cells with this compound (e.g., 25 µM) or vehicle control for 1-2 hours at 37°C.
-
Heating:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EZH2 at each temperature by western blotting.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble EZH2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
The following diagrams illustrate the PRC2 signaling pathway and a general experimental workflow for determining the optimal this compound concentration.
Caption: PRC2 complex and the inhibitory mechanism of this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with SAH-EZH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effect of SAH-EZH2, a potent EZH2/EED interaction inhibitor, on cell viability. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][3]
This compound is a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2-EED interaction.[4] By targeting the embryonic ectoderm development (EED) protein, this compound disrupts the PRC2 complex, leading to a selective decrease in H3K27 trimethylation.[4] This disruption has been shown to induce growth arrest and differentiation in cancer cells dependent on PRC2 activity.[4][5] Unlike small molecule inhibitors that target the catalytic site of EZH2, this compound offers a distinct mechanism of action by dissociating the enzymatic complex and reducing EZH2 protein levels.[5]
This document outlines detailed protocols for performing cell viability assays to evaluate the anti-proliferative effects of this compound.
Signaling Pathway of EZH2 and Point of Intervention by this compound
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of this compound intervention. EZH2, as part of the PRC2 complex with SUZ12 and EED, methylates H3K27, leading to gene silencing.[1][2] This process can contribute to uncontrolled cell proliferation by repressing tumor suppressor genes.[1] this compound disrupts the interaction between EZH2 and EED, thereby inhibiting the formation and function of the PRC2 complex.[4]
Experimental Protocols
Two common methods for assessing cell viability are provided below: the MTT assay, which measures metabolic activity, and the RealTime-Glo™ MT Cell Viability Assay, which offers a real-time, non-lytic measurement of cell viability.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of living cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1][7]
-
Plate reader capable of measuring absorbance at 570 nm[6]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 µM to 20 µM.[5][9]
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[8]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Due to the potentially slow-acting effects of epigenetic inhibitors, incubate the cells for an extended period, such as 7 to 12 days.[5][9] It is recommended to replenish the medium with fresh compound every 3-4 days.[1][8]
-
-
MTT Assay:
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well.[1][7]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][7]
-
Shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[1][6]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (considered 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: RealTime-Glo™ MT Cell Viability Assay
This bioluminescent assay measures cell viability in real-time by quantifying the reducing potential of metabolically active cells.[10][11] A pro-substrate is reduced by viable cells to a substrate for NanoLuc® luciferase, generating a luminescent signal that is proportional to the number of living cells.[11][12] A key advantage is its non-lytic nature, allowing for continuous monitoring of cell viability over time in the same well.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well, opaque-walled plates
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the 2X RealTime-Glo™ Reagent by diluting the MT Cell Viability Substrate (1000X) and NanoLuc® Enzyme (1000X) in cell culture medium according to the manufacturer's protocol.
-
-
Cell Seeding and Treatment (Combined):
-
Prepare a 2X cell suspension of the desired cell density (e.g., 4,000-10,000 cells/mL).
-
Prepare 2X concentrations of the this compound serial dilutions in culture medium.
-
In a 96-well opaque-walled plate, add 50 µL of the 2X cell suspension to each well.
-
Add 50 µL of the 2X this compound dilutions or vehicle control to the respective wells.
-
Alternatively, cells can be seeded and allowed to attach for 24 hours before adding the reagent and compound.
-
-
Real-Time Measurement:
-
Add the RealTime-Glo™ reagent at the time of cell plating or treatment.[11]
-
Incubate the plate at 37°C and 5% CO2.
-
Measure luminescence at various time points (e.g., 0, 24, 48, 72 hours, and up to 12 days) using a plate-reading luminometer. The extended duration is important for observing the effects of epigenetic modulators.[5][9]
-
-
Data Analysis:
-
Plot the luminescence signal against time for each concentration of this compound.
-
To determine the IC50 at a specific time point, normalize the luminescence values to the vehicle control and plot against the log of the this compound concentration.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cell viability assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
- 11. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 12. promega.com [promega.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Western Blot for H3K27me3 Following SAH-EZH2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect changes in the histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark after treatment with SAH-EZH2, an inhibitor of the EZH2 methyltransferase.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] Dysregulation of EZH2 activity is implicated in various diseases, including cancer.[1][2] this compound is a potent and selective inhibitor that targets EZH2, leading to a decrease in global H3K27me3 levels.[3][4] Western blotting is a widely used technique to detect and quantify changes in specific proteins and their post-translational modifications, making it an ideal method to assess the efficacy of EZH2 inhibitors like this compound.
Data Presentation
Treatment of cells with this compound is expected to lead to a dose-dependent reduction in the levels of H3K27me3. The following table summarizes representative quantitative data from studies investigating the effects of EZH2 inhibitors.
| Treatment Group | Concentration (µM) | Duration (days) | Relative H3K27me3 Level (%) |
| Vehicle Control | 0 | 7 | 100 |
| This compound | 1 | 7 | 75 |
| This compound | 5 | 7 | 30 |
| This compound | 10 | 7 | <10 |
Note: The values presented are illustrative and may vary depending on the cell line, experimental conditions, and the specific EZH2 inhibitor used. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of EZH2 and the experimental workflow for the Western blot protocol.
Caption: EZH2 Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze H3K27me3 levels.
Materials and Reagents
-
Cell Lysis and Histone Extraction:
-
Acid Extraction Kit or Buffer (e.g., containing 0.2 M HCl)
-
Protease and phosphatase inhibitors
-
-
Protein Quantification:
-
BCA or Bradford assay kit
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[5]
-
Primary antibody: Rabbit anti-H3K27me3 (validated for Western blot)
-
Loading control antibody: Rabbit or Mouse anti-Histone H3
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Protocol
1. Cell Culture and this compound Treatment
-
Plate cells at an appropriate density to ensure they do not exceed 80-90% confluency by the end of the experiment.[5]
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
2. Histone Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit specifically designed for histone isolation.[5] This is crucial as many chromatin-bound proteins are not soluble in standard low-salt lysis buffers.[7]
-
Briefly, this involves lysing the cells, isolating the nuclei, and then extracting the basic histone proteins with a dilute acid (e.g., 0.2 M HCl).
-
Neutralize the acid extract and determine the protein concentration.
3. Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Mix 15-20 µg of histone extract with Laemmli sample buffer.[5]
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
Load the samples onto a 15% SDS-PAGE gel.[5] It is recommended to use a higher percentage gel for better resolution of low molecular weight proteins like histones.[6]
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane.[5][6]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.[5]
6. Blocking and Antibody Incubation
-
Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 5% BSA in TBST).[5]
-
Incubate the membrane with a validated primary anti-H3K27me3 antibody, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
Repeat the washing step (three times for 10 minutes each with TBST).[5]
7. Detection and Analysis
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[5]
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against total Histone H3.
-
Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
Troubleshooting
-
No or Weak Signal:
-
Ensure efficient histone extraction.
-
Verify the activity of primary and secondary antibodies using a positive control.
-
Check the transfer efficiency.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Non-specific Bands:
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Histone H3K27me3 antibody (pAb) | Proteintech [ptglab.com]
Application Notes and Protocols for Immunoprecipitation of the EZH2-EED Complex with SAH-EZH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of the endogenous EZH2-EED protein complex and the investigation of its disruption by the stabilized alpha-helix of EZH2 (SAH-EZH2) peptide inhibitor. This protocol is intended for researchers in cell biology, cancer biology, and drug discovery who are studying the function of the Polycomb Repressive Complex 2 (PRC2) and the effects of its inhibitors.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the PRC2 complex, which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). The interaction between EZH2 and another core component of PRC2, Embryonic Ectoderm Development (EED), is essential for the stability and enzymatic activity of the complex.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.[3][4]
This compound is a cell-permeable, stabilized peptide that mimics the EED-binding helix of EZH2.[5][6][7] It acts as a potent inhibitor by disrupting the EZH2-EED interaction, leading to the dissociation of the PRC2 complex, a reduction in global H3K27 trimethylation (H3K27me3), and decreased EZH2 protein levels.[1][6] Co-immunoprecipitation (co-IP) is a powerful technique to study protein-protein interactions and is the gold standard for validating the disruptive effect of inhibitors like this compound on the EZH2-EED complex.[1]
This document provides a detailed protocol for performing a co-immunoprecipitation experiment to pull down the EZH2-EED complex from cultured cells and to assess the dose-dependent disruption of this interaction by this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRC2 signaling pathway and the experimental workflow for the co-immunoprecipitation protocol.
References
- 1. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAH-EZH2 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors, making it a compelling target for therapeutic intervention.
SAH-EZH2 is a stabilized alpha-helical peptide designed to inhibit the activity of EZH2. Unlike small molecule inhibitors that target the catalytic site of EZH2, this compound functions by disrupting the crucial protein-protein interaction between EZH2 and another core component of the PRC2 complex, Embryonic Ectoderm Development (EED).[1][2][3][4] This disruption prevents the proper assembly and function of the PRC2 complex, leading to a reduction in global H3K27me3 levels and a decrease in EZH2 protein stability.[1][3][4] this compound has demonstrated potent anti-proliferative and pro-differentiative effects in preclinical models of EZH2-dependent cancers, such as MLL-rearranged leukemia.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound for in vivo animal studies, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound is a hydrocarbon-stapled peptide that mimics the α-helical EED-binding domain of EZH2.[2] The hydrocarbon staple locks the peptide into its bioactive helical conformation, enhancing its stability, protease resistance, and cell permeability compared to unstapled peptides.[5][6][7] By competitively binding to EED, this compound prevents the association of EZH2 (and its homolog EZH1) with the PRC2 complex.[3] This has a dual effect:
-
Inhibition of Methyltransferase Activity: The dissociation of the EZH2-EED complex abrogates the catalytic activity of PRC2, leading to a global decrease in H3K27me3.[1][3]
-
Reduction of EZH2 Protein Levels: Disruption of the EZH2-EED interaction can lead to the destabilization and subsequent degradation of the EZH2 protein.[1][3]
This distinct mechanism of action suggests that this compound may be effective in contexts where catalytic inhibitors face limitations and may offer synergistic effects when used in combination with other agents.[2]
Signaling Pathway
Caption: EZH2 Signaling and this compound Inhibition.
Data Presentation
Table 1: In Vitro Activity of this compound and Other EZH2 Inhibitors
| Compound | Target | Cell Line | IC50 / GI50 | Effect | Reference |
| This compound | EZH2-EED Interaction | MLL-AF9 | ~10 µM | Growth Arrest, Differentiation | --INVALID-LINK-- |
| GSK126 | EZH2 Catalytic Site | EZH2-mutant Lymphoma | <50 nM | Inhibition of H3K27me3, Apoptosis | --INVALID-LINK-- |
| UNC1999 | EZH1/2 Catalytic Sites | MLL-rearranged Leukemia | ~3 µM | Growth Inhibition, Gene Derepression | --INVALID-LINK-- |
| MI-503 | Menin-MLL Interaction | MLL-rearranged Leukemia | ~250-570 nM | Growth Suppression | --INVALID-LINK-- |
Table 2: Preclinical In Vivo Data for Selected EZH2 Inhibitors (for reference)
| Compound | Animal Model | Dose | Route | Outcome | Reference |
| GSK126 | EZH2-mutant DLBCL Xenograft | 50-150 mg/kg BID | PO | Tumor Regression | --INVALID-LINK-- |
| UNC1999 | MLL-AF9 Leukemia | 50 mg/kg QD | PO | Prolonged Survival | --INVALID-LINK-- |
| MI-503 | MLL-rearranged Leukemia Xenograft | 100 mg/kg BID | PO | Reduced Tumor Growth | --INVALID-LINK-- |
| Stapled Peptide (unrelated) | Sepsis Model | 5 mg/kg BID | IV | Increased Survival | --INVALID-LINK-- |
Note: Specific in vivo quantitative data for this compound is not extensively published. The data for other EZH2 inhibitors and stapled peptides are provided for comparative purposes and to guide experimental design.
Experimental Protocols
Protocol 1: Establishment of an MLL-AF9 Leukemia Mouse Model
This protocol is adapted from established methods for generating a murine model of MLL-AF9-driven acute myeloid leukemia (AML).
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., lethally irradiated C57BL/6)
-
Retroviral vector encoding MLL-AF9
-
Packaging cell line (e.g., HEK293T)
-
Reagents for retrovirus production and bone marrow transduction
-
Flow cytometer and relevant antibodies (e.g., for CD45.1, CD45.2, Mac-1, Gr-1)
Workflow:
Caption: Workflow for MLL-AF9 Mouse Model Generation.
Procedure:
-
Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow from femurs and tibias under sterile conditions.
-
Retroviral Transduction: Transduce the bone marrow cells with a retrovirus carrying the MLL-AF9 fusion oncogene. This can be achieved by co-culturing the bone marrow cells with the packaging cell line producing the retrovirus in the presence of cytokines.
-
Transplantation: Inject the transduced bone marrow cells intravenously (via tail vein) into lethally irradiated recipient mice.
-
Leukemia Monitoring: Monitor the development of leukemia by performing regular peripheral blood analysis using flow cytometry to detect the presence of leukemic cells (e.g., GFP+ if the retrovirus contains a fluorescent marker, or by specific cell surface markers).
-
Treatment Initiation: Once leukemia is established (e.g., a certain percentage of leukemic cells in the peripheral blood), begin the treatment with this compound.
Protocol 2: In Vivo Administration of this compound
This is a proposed protocol based on best practices for in vivo administration of stapled peptides. Optimization of the vehicle, dose, and administration route for this compound is highly recommended.
Materials:
-
Lyophilized this compound peptide
-
Sterile, biocompatible vehicle (e.g., 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS), or a solution containing a solubilizing agent like cyclodextrin)
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal balance
-
Animal restrainers
Workflow:
Caption: Workflow for this compound In Vivo Administration.
Procedure:
-
Peptide Reconstitution:
-
Carefully reconstitute the lyophilized this compound in a sterile, apyrogenic vehicle to the desired stock concentration. Gentle vortexing or trituration may be required to ensure complete dissolution.
-
Vehicle Selection: The choice of vehicle is critical and may require optimization. For intravenous administration, isotonic solutions like PBS or D5W are common. For less soluble peptides, formulations with cyclodextrins (e.g., 30% (2-Hydroxypropyl)-β-cyclodextrin) have been used for other stapled peptides.[8]
-
-
Dosing and Administration:
-
Dosage: A starting dose in the range of 5-20 mg/kg can be considered, based on data from other in vivo studies with stapled peptides. Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration Route:
-
Intravenous (IV) injection (tail vein): This route provides immediate and complete bioavailability.
-
Intraperitoneal (IP) injection: This is a common and less technically demanding route for repeated dosing.
-
-
Frequency: A dosing schedule of once or twice daily (BID) can be initiated, depending on the expected half-life of the stapled peptide.
-
-
Monitoring and Endpoints:
-
Animal Health: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
Tumor Burden: In the MLL-AF9 model, monitor the percentage of leukemic cells in the peripheral blood by flow cytometry at regular intervals. Spleen size and weight at the end of the study can also be used as a measure of tumor burden.
-
Pharmacodynamics: Collect tissue samples (e.g., bone marrow, spleen, tumor) at the end of the study to assess the on-target effects of this compound, such as a reduction in H3K27me3 levels by Western blotting or immunohistochemistry.
-
Efficacy: The primary efficacy endpoint is typically overall survival. Tumor growth inhibition can be assessed by monitoring the leukemic cell count over time.
-
Concluding Remarks
This compound represents a novel and promising therapeutic strategy for targeting EZH2-dependent cancers. Its unique mechanism of action, involving the disruption of the EZH2-EED protein-protein interaction, offers a distinct advantage over conventional catalytic inhibitors. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy and mechanism of this compound in relevant animal models. Careful optimization of experimental parameters, particularly the formulation and dosing of the stapled peptide, will be crucial for obtaining robust and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to guide its translation into clinical applications.
References
- 1. Design of Stapled Antimicrobial Peptides that Overcome Antibiotic Resistance and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SAH-EZH2 Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the cellular uptake and target engagement of SAH-EZH2, a stabilized alpha-helical peptide that inhibits the EZH2-EED interaction.[1][2][3] The protocols detailed below encompass both direct quantification of intracellular compound levels and indirect measurement of target engagement and downstream functional effects.
Introduction to this compound
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[4][6] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.[5][7]
This compound is a cell-permeable, stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[1][3] Unlike small molecule inhibitors that target the catalytic site of EZH2, this compound functions by disrupting the crucial interaction between EZH2 and EED (embryonic ectoderm development), another core component of the PRC2 complex.[1][2] This disruption prevents the proper assembly and function of the PRC2 complex, leading to a selective decrease in H3K27me3 levels, growth arrest, and differentiation in PRC2-dependent cancer cells.[1][2]
Assessing the cellular uptake of this compound is a critical step in understanding its pharmacological properties and validating its mechanism of action. The following sections detail direct and indirect methods for evaluating the intracellular presence and activity of this compound.
Direct Assessment of Cellular Uptake
Direct methods aim to quantify the concentration of this compound within the cell.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules and peptides from complex biological matrices like cell lysates.[8][9][10] This technique is the gold standard for determining intracellular drug concentrations.
Experimental Protocol: Intracellular this compound Quantification by LC-MS/MS
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and culture until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 6, 12, 24 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Accurately count the cells in a parallel well using a cell counter to normalize the final drug concentration.
-
Lyse the cells by adding a specific volume of lysis buffer (e.g., RIPA buffer or a solution of 20 mM Tris-HCl pH 7.4).[8] Alternatively, use a solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract the compound.
-
-
Sample Preparation:
-
Scrape the cells and collect the lysate.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to the cell lysate.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the extracted this compound and the internal standard.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a specific LC-MS/MS method for the detection and quantification of this compound. This involves optimizing chromatographic separation and mass spectrometric parameters (e.g., parent and fragment ion masses for Multiple Reaction Monitoring - MRM).
-
Generate a standard curve using known concentrations of purified this compound to enable absolute quantification.
-
Analyze the prepared cell extracts.
-
-
Data Analysis:
-
Quantify the amount of this compound in each sample by interpolating from the standard curve.
-
Normalize the concentration to the cell number or total protein content (determined by a BCA assay) to report the intracellular concentration (e.g., in ng/mg protein or pmol/10^6 cells).[11]
-
Data Presentation
| Treatment Group | Time Point (hr) | Intracellular this compound (pmol/10^6 cells) |
| Vehicle Control | 24 | Below Limit of Detection |
| 1 µM this compound | 2 | Value |
| 1 µM this compound | 6 | Value |
| 1 µM this compound | 12 | Value |
| 1 µM this compound | 24 | Value |
| 10 µM this compound | 24 | Value |
Table 1: Example data table for summarizing intracellular this compound concentrations as determined by LC-MS/MS. Actual values are dependent on experimental results.
Workflow Diagram
Indirect Assessment of Cellular Uptake & Target Engagement
Indirect methods confirm cellular uptake by measuring the biological consequences of this compound engaging with its target. These assays are crucial for linking cellular permeability to functional activity.
Western Blot for H3K27me3 Reduction
This is the most common method to confirm the functional consequence of EZH2 inhibition. A reduction in the global levels of H3K27me3 indicates that this compound has entered the cell and is effectively inhibiting the PRC2 complex.[2][12]
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Treat cells with a dose-range of this compound and a vehicle control for a sufficient duration to observe changes in histone marks (typically 48-96 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Isolate histones using an acid extraction protocol or a commercial kit. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones using 0.2 M H₂SO₄. Precipitate histones with trichloroacetic acid.
-
-
Protein Quantification:
-
Quantify the extracted histone protein concentration using a suitable assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of histone proteins (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Data Presentation
| This compound Conc. (µM) | Normalized H3K27me3 Level (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| SAH-EZH2mut (10 µM) | Value | Value |
Table 2: Example data table for summarizing the dose-dependent reduction of H3K27me3 levels. A mutant, inactive version of the peptide (SAH-EZH2mut) is often used as a negative control.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in intact cells.[13][14] The principle is that ligand binding increases the thermal stability of the target protein.[13][15] An increase in the melting temperature (Tm) of EZH2 in the presence of this compound would be strong evidence of intracellular target engagement.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Treat intact cells with this compound or vehicle control for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EZH2 at each temperature point by Western blot using an anti-EZH2 antibody.
-
-
Data Analysis:
-
Quantify the band intensity for EZH2 at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble EZH2 relative to the non-heated control against the temperature to generate melting curves.
-
Determine the shift in the melting temperature (ΔTm) induced by this compound binding.
-
Workflow and Signaling Diagram
Summary and Best Practices
-
Complementary Methods: For a comprehensive assessment, it is recommended to use a combination of direct and indirect methods. LC-MS/MS provides definitive quantitative data on uptake, while functional assays like Western blotting for H3K27me3 confirm that the internalized peptide is biologically active.
-
Controls are Critical: Always include appropriate controls, such as a vehicle-only group and, if available, a structurally similar but inactive mutant peptide (e.g., SAH-EZH2mut) to demonstrate specificity.[2]
-
Time and Dose Dependence: Cellular uptake and subsequent biological effects are time- and concentration-dependent. Performing both time-course and dose-response experiments is essential for a thorough characterization.
-
Cell Line Selection: The choice of cell line is important. Use cell lines known to be dependent on PRC2 activity for proliferation to robustly measure the functional consequences of this compound uptake.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat [mdpi.com]
- 9. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. annualreviews.org [annualreviews.org]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SAH-EZH2 in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to gene silencing. In various hematological malignancies, including acute myeloid leukemia (AML), EZH2 is often overexpressed and contributes to oncogenesis by repressing tumor suppressor genes, blocking cellular differentiation, and promoting proliferation.[1][2] SAH-EZH2 is a stabilized alpha-helical peptide that acts as an EZH2 inhibitor by a distinct mechanism of action. It mimics the EED-binding domain of EZH2, thereby disrupting the EZH2-EED complex, which is essential for PRC2 stability and function. This disruption leads to a reduction in EZH2 protein levels and a subsequent decrease in global H3K27me3 marks.[3][4]
These application notes provide a comprehensive overview of the use of this compound in leukemia cell lines, including its effects on cell signaling, proliferation, cell cycle, and differentiation. Detailed protocols for key experimental assays are also provided.
Mechanism of Action
This compound functions by competitively inhibiting the protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex. The interaction between EZH2 and EED is crucial for the stability and catalytic activity of EZH2. By disrupting this interaction, this compound leads to the destabilization and subsequent degradation of the EZH2 protein, resulting in a global decrease in H3K27me3 levels.[1][3] This allows for the re-expression of silenced tumor suppressor genes and differentiation-associated genes.[1][5]
Signaling Pathways
EZH2 is implicated in several signaling pathways that are crucial for leukemia cell survival and proliferation. By inhibiting EZH2, this compound can modulate these pathways.
Data Presentation
Table 1: Effects of this compound on Leukemia Cell Lines
| Cell Line | Leukemia Type | This compound Concentration | Treatment Duration | Effect on Proliferation | Effect on Cell Cycle | Effect on Differentiation | Reference |
| MLL-AF9 | Acute Myeloid Leukemia (AML) | 10 µM | 6-8 days | Inhibition | G0/G1 arrest | Induction of monocyte/macrophage differentiation | [6] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Inhibition | G0/G1 arrest | Not Specified | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Inhibition | Not Specified | Induction of myeloid differentiation | [2] |
Table 2: Quantitative Effects of this compound on MLL-AF9 Cells
| Parameter | Control | This compound (10 µM) | Fold Change/Percentage | Reference |
| Cell Proliferation (Day 8) | 100% | Significantly reduced | - | [6] |
| Cells in G0/G1 Phase (Day 6) | 42.0% | 50.8% | 1.2-fold increase | |
| Cells in G2/M Phase (Day 6) | 6.7% | 3.2% | 2.1-fold decrease | |
| Apoptosis (Day 8) | Baseline | No significant increase | - | [6] |
| Colony Formation | High | Significantly reduced | - |
Experimental Protocols
References
- 1. benchchem.com [benchchem.com]
- 2. Monocyte-macrophage differentiation of acute myeloid leukemia cell lines by small molecules identified through interrogation of the Connectivity Map database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Studying PRC2 Complex Disruption Using SAH-EZH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining cellular identity and proper development. Its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), methylates histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of PRC2 activity is implicated in various cancers, making it a prime target for therapeutic intervention. SAH-EZH2 is a potent and specific tool for studying the consequences of PRC2 complex disruption. It is a stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2, thereby competitively inhibiting the crucial EZH2-EED interaction required for PRC2 integrity and catalytic activity.[1][2][3][4][5] This application note provides detailed protocols for utilizing this compound to investigate PRC2 disruption and its downstream effects.
Unlike catalytic inhibitors that target the EZH2 active site, this compound offers a distinct mechanism of action by dismantling the PRC2 complex, leading to reduced EZH2 protein levels and selective inhibition of H3K27 trimethylation.[3][6][7] This makes it an invaluable research tool for dissecting the non-catalytic roles of PRC2 components and for exploring alternative strategies in drug development.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its biochemical and cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 320 nM | EZH2/EED Interaction | [8] |
| H3K27me3 Inhibition | Dose-responsive (1-10 µM) | MLL-AF9 Leukemia Cells | [3] |
| Cell Viability (IC50) | Micromolar range | B-cell Lymphoma Lines | [6] |
Signaling Pathways and Experimental Workflow
PRC2 Signaling Pathway and Disruption by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (CAS 1453222-26-8): R&D Systems [rndsystems.com]
Synergistic Inhibition of EZH2: A Protocol for Co-Treatment with SAH-EZH2 and Other Inhibitors
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. While direct catalytic inhibition of EZH2 has shown promise, combination therapies are emerging as a more effective strategy to overcome resistance and enhance anti-tumor efficacy. This document provides detailed protocols for the co-treatment of cancer cells with SAH-EZH2, a stabilized alpha-helix peptide that disrupts the EZH2-EED interaction, and other small molecule inhibitors. We present methodologies for assessing cell viability, analyzing synergistic effects, and investigating the molecular mechanisms underlying these combinations.
Introduction
EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Overexpression or gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous hematological malignancies and solid tumors.[1] this compound is a novel peptide-based inhibitor that functions by disrupting the crucial interaction between EZH2 and Embryonic Ectoderm Development (EED), another core component of the PRC2 complex.[2] This disruption leads to the destabilization of the PRC2 complex and a reduction in EZH2 protein levels, offering a distinct mechanism of action compared to catalytic inhibitors that target the SET domain of EZH2.[2][3]
Combining this compound with other anti-cancer agents, particularly those that also target epigenetic mechanisms, can lead to synergistic therapeutic effects.[3][4] This protocol outlines methods for co-treatment studies involving this compound and other inhibitors, providing a framework for researchers to explore novel combination therapies targeting EZH2-dependent cancers.
Data Presentation
Table 1: Synergistic Effects of this compound in Combination with a Catalytic EZH2 Inhibitor (GSK126)
| Cell Line | Cancer Type | This compound IC50 (µM) | GSK126 IC50 (µM) | Combination Index (CI) | Synergy | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | ~10 | ~5 | 0.11 | Strong Synergy | [4] |
| Karpas422 | B-cell Lymphoma | ~15 | ~10 | 0.74 | Synergy | [4] |
Note: IC50 values are approximate based on graphical data. The Combination Index (CI) was determined by Calcusyn analysis, where CI < 1 indicates synergy.
Table 2: Activity of Next-Generation EZH2 Inhibitors for Potential Combination Studies
| Inhibitor | Target(s) | Wild-Type EZH2 IC50 (nM) | Mutant EZH2 IC50 (nM) | H3K27me3 Inhibition IC50 (nM) | Reference |
| SHR2554 | EZH2 | 16.80 | 0.87 | 1.63 | [3] |
| EPZ-6438 (Tazemetostat) | EZH2 | 4.31 | 1.95 | 4.13 | [3] |
Note: These inhibitors are potent catalytic inhibitors of EZH2 and can be explored in combination with this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: MLL-AF9 (acute myeloid leukemia) and Karpas422 (B-cell lymphoma) cell lines are recommended for initial studies.
-
Culture Medium: Grow MLL-AF9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture Karpas422 cells in RPMI-1640 with 20% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay for Co-Treatment
This protocol is adapted from the methodology described by Kim et al., 2013 in Nature Chemical Biology.
-
Materials:
-
This compound peptide
-
GSK126 (or other catalytic EZH2 inhibitor)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Seeding:
-
For rapidly growing cells like MLL-AF9, seed at a low density of 1,000 cells per well in a 96-well plate.
-
For slower-growing cells like Karpas422, seed at a higher density of 5,000 cells per well.
-
-
Drug Preparation: Prepare stock solutions of this compound and GSK126 in an appropriate solvent (e.g., DMSO). Create a dilution series for each inhibitor to test a range of concentrations.
-
Co-treatment:
-
Add the desired concentrations of this compound and/or GSK126 to the appropriate wells. Include wells for single-agent controls and a vehicle control (e.g., DMSO).
-
For this compound, which may have a shorter half-life, it is recommended to perform twice-daily treatments. GSK126 can be added as a single dose.
-
-
Incubation: Incubate the plates for an extended period to observe the effects of the epigenetic inhibitors. A 7-day incubation is recommended for MLL-AF9 cells. For slower-growing lymphoma lines, longer incubation periods of up to 12 days may be necessary.
-
Viability Measurement:
-
At the end of the incubation period, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percent cell viability.
-
Calculate IC50 values for each inhibitor alone and in combination.
-
Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Western Blot for Histone Methylation and PRC2 Complex Proteins
-
Objective: To assess the impact of co-treatment on H3K27me3 levels and the protein levels of PRC2 components (EZH2, EED, SUZ12).
-
Procedure:
-
Cell Lysis: After treating cells with this compound and/or another inhibitor for the desired time (e.g., 72-96 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-H3K27me3
-
Rabbit anti-Total Histone H3
-
Mouse anti-EZH2
-
Rabbit anti-EED
-
Rabbit anti-SUZ12
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
-
Objective: To determine if this compound co-treatment disrupts the interaction between EZH2 and EED.
-
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the cleared lysates with an antibody against EZH2 or EED overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EZH2 and EED to detect the co-precipitated protein.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound and catalytic EZH2 inhibitor co-treatment.
Caption: Experimental workflow for this compound co-treatment studies.
Conclusion
The combination of this compound with other inhibitors, particularly those targeting the catalytic activity of EZH2 or other epigenetic regulators, represents a promising therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute co-treatment studies aimed at identifying synergistic anti-cancer effects. By elucidating the molecular mechanisms of these combinations, we can advance the development of more effective and durable therapies for EZH2-driven malignancies.
References
- 1. Synergistic antitumor effect of combined EZH2 and DOT1L inhibition in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of First-in-Class Dual EZH2/HDAC Inhibitor: Biochemical Activity and Biological Evaluation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating SAH-EZH2 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The stabilized alpha-helical peptide, SAH-EZH2, is a potent and selective inhibitor of the EZH2-EED interaction, offering a distinct mechanism of action compared to catalytic inhibitors. However, its peptide nature can present solubility challenges during experimental setup. This technical support center provides a comprehensive guide to troubleshooting common insolubility issues with this compound, ensuring reliable and reproducible results in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered when working with this compound.
Q1: My this compound powder is not dissolving in water. What should I do?
A1: While this compound is reported to be soluble in water up to 1 mg/mL, achieving this can be challenging.[1] If you encounter insolubility, consider the following steps:
-
Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the peptide.
-
pH Adjustment: The net charge of a peptide influences its solubility. While specific data for this compound is limited, you can cautiously try adjusting the pH. Since this compound is often supplied as a trifluoroacetate (B77799) (TFA) salt, the initial solution may be slightly acidic. A small addition of a basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) might improve solubility. Always check the compatibility of the buffer with your downstream application.
-
Alternative Solvents: If water proves ineffective, proceed to the recommendations for organic solvents (see Q2).
Q2: What are the recommended alternative solvents for this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a reliable solvent for this compound.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it into your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final concentration in your assay is low (typically ≤ 0.5%).
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a compound from an organic solvent into an aqueous one. To mitigate this:
-
Gradual Dilution: Add the aqueous buffer to the DMSO stock solution slowly while vortexing or stirring. This gradual change in solvent polarity can prevent the peptide from crashing out of solution.
-
Pre-warming: Warm both the stock solution and the aqueous buffer to room temperature or 37°C before mixing.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.
Q4: How should I store my this compound solutions?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Stock Solutions: Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to 6 months at -80°C and 1 month at -20°C.[2][3]
-
Aqueous Solutions: It is generally not recommended to store this compound in aqueous solutions for extended periods. If necessary, store at 4°C for short-term use (a few hours) and discard any unused solution.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Temperature | Notes | Reference |
| Water | ≤ 1 mg/mL | Room Temperature | May require sonication or gentle warming. | [1] |
| DMSO | ≥ 10 mM | Room Temperature | Recommended for preparing stock solutions. | [2] |
Experimental Protocols
Here is a detailed protocol for preparing this compound for a typical cell-based assay.
Protocol: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound is approximately 3432.05 g/mol ).
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex thoroughly until the peptide is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
-
Aliquot and Store the Stock Solution:
-
Prepare the Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
For a final concentration of 10 µM in your cell culture experiment, perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to get a 100 µM intermediate solution.
-
Then, add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration (e.g., 10 µM).
-
Important: When diluting into your final aqueous medium, add the medium to the this compound solution slowly and mix gently to prevent precipitation.
-
Visualizing Workflows and Pathways
To aid in understanding the experimental and biological context of this compound, the following diagrams are provided.
References
optimizing SAH-EZH2 treatment duration for maximal effect
SAH-EZH2 Technical Support Center
Welcome to the technical support center for this compound, a cell-permeable, stabilized alpha-helical peptide that functions as an EZH2/EED interaction inhibitor.[1][2] By disrupting the crucial interaction between EZH2 and EED, this compound effectively inhibits the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), leading to a selective decrease in H3K27 trimethylation.[1][3] This guide provides answers to frequently asked questions and detailed protocols to help you optimize your experiments for maximal effect.
Frequently Asked Questions (FAQs)
FAQ 1: How do I determine the optimal treatment duration for maximal effect?
The optimal treatment duration for this compound depends on your experimental goals, the specific cell line, and the endpoint being measured. Unlike small molecule inhibitors that directly target the EZH2 catalytic site, this compound acts by disrupting the PRC2 complex.[2][3] This mechanism can lead to a reduction in EZH2 protein stability, but the subsequent decrease in the global H3K27me3 mark is gradual and depends on cell division-coupled histone turnover.[3] Therefore, phenotypic effects may take longer to manifest compared to direct catalytic inhibitors.
Troubleshooting Guide: Optimizing Treatment Duration
-
Issue: No significant reduction in global H3K27me3 is observed at early time points (e.g., < 48 hours).
-
Issue: Significant cell death is observed before a reduction in H3K27me3 is detected.
-
Solution: This may indicate off-target toxicity or that your cell line is exquisitely sensitive. Consider performing a dose-response experiment at a fixed, long-term time point (e.g., 7 days) to identify a concentration that is cytostatic but not acutely cytotoxic.
-
-
Issue: H3K27me3 levels decrease, but there is no corresponding phenotypic change (e.g., cell cycle arrest, apoptosis).
-
Solution: The link between H3K27me3 reduction and a specific phenotype can be cell-context dependent. Ensure you are measuring relevant downstream effects. For example, EZH2 inhibition should lead to the de-repression of PRC2 target genes, such as tumor suppressors.[4] It may be necessary to profile changes in gene expression via qRT-PCR or RNA-seq to confirm the biological activity of this compound.
-
Experimental Protocol: Time-Course Analysis of this compound Activity
This protocol outlines a time-course experiment to determine the optimal treatment duration for observing both on-target histone mark reduction and downstream cellular effects.
-
Cell Seeding: Plate your cells of interest in multiple 6-well plates at a density that will not exceed 80% confluency by the final time point.
-
Treatment: The following day, treat the cells with this compound at a pre-determined optimal concentration (e.g., 10 µM) or a vehicle control (DMSO).
-
Time Points: Harvest cells at various time points post-treatment, such as 24, 48, 72, 96, and 144 hours.
-
Harvesting: For each time point, collect both the cell pellet for protein analysis (Western Blot) and total RNA for gene expression analysis (qRT-PCR).
-
Western Blot Analysis: Perform Western blotting on whole-cell lysates. Probe membranes with antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform qRT-PCR to measure the expression of a known PRC2 target gene (e.g., CDKN2A) relative to a housekeeping gene (e.g., GAPDH).
Data Presentation: Expected Outcome of Time-Course Experiment
Below is a table summarizing hypothetical results for a sensitive cancer cell line treated with 10 µM this compound.
| Treatment Duration (hours) | Relative H3K27me3 Level (% of Control) | CDKN2A mRNA Fold Change |
| 24 | 95% | 1.2 |
| 48 | 70% | 2.5 |
| 72 | 45% | 4.8 |
| 96 | 25% | 7.3 |
| 144 | 15% | 9.1 |
dot
Caption: Workflow for a time-course experiment.
FAQ 2: How can I confirm that this compound is specifically inhibiting the PRC2 pathway?
Confirming on-target activity is crucial. This compound is designed to be highly selective by targeting the EZH2/EED interaction, which is essential for the assembly and function of the PRC2 complex.[1][2] The selectivity of this compound is highlighted by its lack of effect on other histone methylation marks such as H3K4, H3K9, and H3K36.[1]
Troubleshooting Guide: Verifying Specificity
-
Issue: Other histone methylation marks are changing upon treatment.
-
Solution: This could indicate that the concentration used is too high, leading to off-target effects. Re-evaluate the optimal concentration using a dose-response curve. Also, ensure the specificity of your secondary antibodies in the Western blot protocol.
-
-
Issue: H3K27me3 is reduced, but known PRC2 target genes are not de-repressed.
-
Solution: The regulation of gene expression is complex. The removal of the repressive H3K27me3 mark may not be sufficient for gene activation if other repressive mechanisms are at play, or if the necessary transcriptional activators are absent. Consider using a positive control cell line known to be responsive to EZH2 inhibition.
-
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for H3K27me3
ChIP followed by quantitative PCR (ChIP-qPCR) is the gold standard for demonstrating that this compound treatment leads to a reduction of H3K27me3 at specific gene promoters.
-
Cell Treatment: Treat cells with this compound or vehicle control for the optimized duration determined previously.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify the promoter region of a known PRC2 target gene and a negative control region (e.g., a heterochromatic region not regulated by PRC2). Calculate the enrichment as a percentage of the input DNA.
Data Presentation: Expected Outcome of ChIP-qPCR Experiment
| Gene Promoter | Treatment | % Input Enrichment |
| CDKN2A (Target) | Vehicle | 5.0% |
| CDKN2A (Target) | This compound | 0.8% |
| GAPDH (Control) | Vehicle | 0.2% |
| GAPDH (Control) | This compound | 0.2% |
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SAH-EZH2 Off-Target Effects & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of SAH-EZH2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it fundamentally differ from small molecule EZH2 inhibitors?
A1: this compound is a stabilized alpha-helical peptide designed to mimic the EED-binding domain of EZH2. Its primary mechanism of action is to disrupt the protein-protein interaction between EZH2 and EED, which is essential for the integrity and catalytic activity of the Polycomb Repressive Complex 2 (PRC2).[1][2] This is in contrast to most small molecule EZH2 inhibitors (e.g., GSK126, Tazemetostat) which are S-adenosyl-L-methionine (SAM) competitive inhibitors that target the catalytic SET domain of EZH2.[3][4] A key difference is that this compound leads to the dissociation of the PRC2 complex and a subsequent reduction in EZH2 protein levels, a mechanism not observed with catalytic inhibitors.[1][2]
Q2: Is this compound specific only to EZH2-containing PRC2 complexes?
A2: No. The EED-binding domain of EZH1, the homolog of EZH2, shares significant sequence identity with that of EZH2.[3] Consequently, this compound disrupts the interaction between EED and both EZH2 and EZH1, effectively inhibiting both PRC2-EZH2 and PRC2-EZH1 complexes.[1][3] This broad PRC2 inhibition is a critical consideration in experimental design and data interpretation.
Q3: What are the expected on-target effects of this compound treatment?
A3: The primary on-target effects of this compound include:
-
Disruption of the EZH2/EED and EZH1/EED interaction.[1]
-
Reduction in global H3K27me3 and H3K27me2 levels.[5]
-
In EZH2-dependent cancer cells, this typically leads to cell cycle arrest, differentiation, and decreased proliferation.[1]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be highly selective for the EZH2/EED interaction, potential off-target effects can be broadly categorized into two areas:
-
Effects related to PRC2 disruption: The disassembly of the PRC2 complex can lead to the accumulation of individual PRC2 components (e.g., EED, SUZ12) that may have functions independent of the complex.[6][7]
-
Non-specific effects of the stapled peptide: The hydrocarbon staple and the peptide sequence itself could potentially interact with other cellular components in a non-specific manner, a general consideration for this class of molecules.[8]
Q5: Why is a mutant (inactive) version of this compound important to use as a control?
A5: Using a well-designed mutant control, such as SAH-EZH2MUT, is crucial to distinguish between on-target and potential off-target effects.[1] An effective mutant control should have a similar peptide sequence and staple but contain mutations in key residues that abolish its binding to EED.[1] Any observed cellular phenotype with the active this compound but not the mutant control is more likely to be an on-target effect.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Scenario 1: Unexpected or Inconsistent Cellular Phenotypes
Problem: You observe a cellular phenotype (e.g., toxicity, altered morphology) that is not consistent with known PRC2 inhibition or that occurs in cell lines not known to be dependent on EZH2.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-target activity of the stapled peptide | 1. Confirm with a mutant control: Treat cells with an equivalent concentration of a validated mutant this compound that does not bind EED. If the phenotype persists with the mutant, it is likely an off-target effect.[1] 2. Perform a dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from those required for H3K27me3 reduction. 3. Consider proteomics: Employ unbiased proteomics approaches to identify potential off-target binding partners of this compound. |
| Disruption of non-canonical EZH2/EED/SUZ12 functions | 1. Investigate non-canonical pathways: EZH2 has known non-canonical roles, including transcriptional activation and methylation of non-histone proteins.[3][9] EED is also implicated in PRC1 function.[6] Review the literature for known non-canonical functions of PRC2 components in your cellular context. 2. Assess PRC2-independent activities: Design experiments to specifically measure these non-canonical functions, such as co-immunoprecipitation of EZH2 with known non-PRC2 binding partners. |
| Cellular context-dependent effects | 1. Characterize your cell line: Ensure your cell line's dependency on PRC2. Some cell lines may have compensatory mechanisms or pathway redundancies. 2. Compare with other PRC2 inhibitors: Treat cells with a catalytic EZH2 inhibitor (e.g., GSK126) to see if a similar phenotype is observed. Differences in phenotype may point to effects specific to the mechanism of this compound (i.e., complex disruption and protein degradation).[1] |
Scenario 2: Lack of Expected On-Target Effects
Problem: You do not observe the expected decrease in H3K27me3 levels or the anticipated cellular phenotype (e.g., growth arrest) after this compound treatment.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor cellular uptake or stability of the peptide | 1. Confirm cellular uptake: Use a fluorescently labeled version of this compound to verify its entry into cells via fluorescence microscopy or flow cytometry. 2. Optimize treatment conditions: Stapled peptides may require different treatment schedules than small molecules. Consider multiple dosings over the course of the experiment.[1] |
| Ineffective PRC2 disruption | 1. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to EED in your cells.[2][10] 2. Assess PRC2 complex integrity: Perform co-immunoprecipitation (co-IP) of a core PRC2 component (e.g., EED or SUZ12) and immunoblot for other components (e.g., EZH2) to confirm complex disassembly.[11] |
| Slow kinetics of histone demethylation | 1. Extend treatment duration: The half-life of the H3K27me3 mark can be long. Ensure your treatment duration is sufficient (e.g., 4-7 days) to observe a significant reduction.[1] |
| Cell line insensitivity | 1. Use a positive control cell line: Include a cell line known to be sensitive to PRC2 inhibition (e.g., MLL-rearranged leukemia cells) in your experiments to validate your this compound stock and experimental setup.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a comparison with a representative catalytic EZH2 inhibitor, GSK126. Note the distinct mechanisms of action.
| Parameter | This compound | GSK126 (Catalytic Inhibitor) | Reference |
| Mechanism of Action | Disrupts EZH2/EED & EZH1/EED interaction; induces EZH2 degradation | SAM-competitive inhibition of EZH2 catalytic activity | [1][3] |
| On-Target Effect | Decrease in H3K27me3 | Decrease in H3K27me3 | [1] |
| Effect on EZH2 Protein Levels | Dose-dependent decrease | No significant change | [1] |
| Selectivity Highlight | No effect on H3K4, H3K9, and H3K36 methyl marks | Highly selective for EZH2 over other methyltransferases | [1] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PRC2 Integrity
This protocol is used to determine if this compound treatment disrupts the PRC2 complex in cells.
-
Cell Lysis:
-
Treat cells with this compound, a mutant control, or vehicle for the desired time.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[11]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against a core PRC2 component (e.g., anti-EED or anti-SUZ12) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads multiple times with IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against other PRC2 components (e.g., anti-EZH2, anti-SUZ12, anti-EED) to assess complex integrity. A disruption of the complex will be indicated by a reduced amount of co-precipitated proteins in the this compound treated sample compared to controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to its target, EED, within intact cells.[2][12]
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a short duration (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Detection:
-
Analyze the amount of soluble EED in the supernatant at each temperature by Western blot.
-
Binding of this compound to EED is expected to increase its thermal stability, resulting in more soluble EED at higher temperatures compared to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. The Central Role of EED in the Orchestration of Polycomb Group Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Navigating the Use of SAH-EZH2 Peptide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and application of the SAH-EZH2 peptide. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful integration of this potent EZH2 inhibitor into your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
A: Lyophilized this compound peptide should be stored under specific conditions to maintain its integrity. For short-term storage (days to weeks), refrigeration at 4°C is acceptable. However, for long-term storage, it is highly recommended to store the peptide at -20°C or -80°C.[1] The peptide should also be protected from light.
Q2: What is the best solvent for reconstituting the this compound peptide?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting the this compound peptide.[1] It is advised to use newly opened, anhydrous DMSO to prepare a stock solution, as the peptide is hygroscopic and moisture can impact its solubility and stability.[2]
Q3: How stable is the this compound peptide in solution?
A: Once reconstituted, the stability of the this compound peptide solution depends on the storage temperature. Stock solutions are stable for up to 3 months when aliquoted and stored at -20°C.[3] If stored in a solvent at -80°C, it can be stable for up to 6 months, while at -20°C, the stability is approximately one month.[1][2] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What is the mechanism of action of the this compound peptide?
A: this compound is a stabilized alpha-helical peptide that functions as an inhibitor of the EZH2/EED interaction.[1][4] It directly binds to the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[3][5] This binding disrupts the interaction between EED and EZH2 (or its homolog EZH1), leading to the inhibition of the PRC2 complex's methyltransferase activity and a reduction in global H3K27 trimethylation.[4][5] A distinct mechanism of this compound is that it also leads to a dose-responsive decrease in EZH2 protein levels.[5]
Storage and Handling Data
| Condition | Lyophilized Powder | Reconstituted in DMSO |
| Short-Term Storage | Room temperature (days to weeks) or 4°C | 1-2 weeks at 4°C |
| Long-Term Storage | -20°C or -80°C[1] | Up to 3 months at -20°C[3], Up to 6 months at -80°C[1][2] |
| Handling Notes | Protect from light.[3] Peptide is hygroscopic. | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for its experimental use.
Caption: PRC2 complex methylates Histone H3, which this compound inhibits.
Caption: Workflow for this compound experiments from reconstitution to analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide is difficult to dissolve. | 1. Peptide has absorbed moisture. 2. Incorrect solvent used. | 1. Use freshly opened, anhydrous DMSO. Briefly vortex or sonicate if necessary.[1] 2. Ensure you are using high-purity DMSO. |
| Inconsistent or no biological effect observed. | 1. Peptide degradation due to improper storage or handling. 2. Insufficient peptide concentration or treatment duration. 3. Cell line is not dependent on the EZH2-EED interaction. | 1. Review storage and handling procedures. Ensure aliquoting to avoid freeze-thaw cycles. Use a fresh vial of peptide if degradation is suspected. 2. Perform a dose-response (e.g., 1-10 µM) and time-course experiment to determine optimal conditions for your cell line.[3] 3. Confirm the dependence of your cell line on PRC2 activity through literature search or preliminary experiments with known EZH2 inhibitors. |
| High background in Western blot for H3K27me3. | 1. Non-specific antibody binding. 2. Insufficient washing. | 1. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour). 2. Increase the number and duration of washes with TBST. |
| Difficulty detecting disruption of EZH2-EED interaction by Co-IP. | 1. Inefficient immunoprecipitation. 2. Insufficient this compound treatment to disrupt the complex. | 1. Optimize antibody concentration and incubation time for immunoprecipitation. Include appropriate positive and negative controls. 2. Ensure cells are treated with an effective concentration of this compound for a sufficient duration to observe complex disruption. |
Detailed Experimental Protocols
Cell Viability Assay (Example: MLL-AF9 cells)
-
Cell Seeding: Seed MLL-AF9 leukemia cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Peptide Preparation: Prepare a series of dilutions of the this compound peptide in culture medium to achieve final concentrations ranging from 1 µM to 10 µM. Also, prepare a vehicle control (DMSO) and a mutant control peptide if available.
-
Treatment: Add the prepared peptide dilutions to the respective wells. For MLL-AF9 cells, treatment is typically administered twice daily.[6]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
Viability Assessment: On day 7, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Western Blot for H3K27me3 and EZH2
-
Cell Lysis: After treating cells with this compound for the desired time, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol is recommended.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and EZH2 (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, use an antibody against total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 and EZH2 signals to the total Histone H3 signal.
Co-Immunoprecipitation (Co-IP) for EZH2-EED Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or a control. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-EED antibody (or anti-EZH2) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with the lysis buffer.
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against EZH2 and EED to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated EZH2 in the this compound treated sample indicates disruption of the interaction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of EZH2 attenuates neuroinflammation via H3k27me3/SOCS3/TRAF6/NF-κB in a rat model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Troubleshooting SAH-EZH2 Efficacy
Welcome to the technical support center for SAH-EZH2. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of this compound activity and troubleshooting experiments where the expected effects are not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other EZH2 inhibitors?
A1: this compound is a stabilized alpha-helical peptide that acts as an EZH2/EED interaction inhibitor.[1] Unlike small molecule inhibitors that target the catalytic site of EZH2 (e.g., GSK126, EPZ-6438), this compound works by disrupting the interaction between EZH2 and EED, which is essential for the stability and enzymatic activity of the PRC2 complex.[2][3] A key distinction is that this compound not only inhibits H3K27 trimethylation but also leads to a dose-responsive decrease in EZH2 protein levels, a mechanism not observed with catalytic inhibitors.[2][4]
Q2: I am not seeing a significant anti-proliferative effect with this compound in my cell line. What are the possible reasons?
A2: A lack of anti-proliferative effect can be attributed to several factors:
-
Cell Line Dependence: The response to EZH2 inhibition is highly cell-line specific. Some cell lines may not be dependent on EZH2 for their proliferation.[2][5]
-
Activation of Compensatory Pathways: The activation of pro-survival signaling pathways, such as the PI3K/AKT or MEK/ERK pathways, can confer resistance to EZH2 inhibitors.[6][7]
-
Genetic Background: The genetic makeup of the cell line is a critical determinant of sensitivity. For instance, mutations in components of the SWI/SNF complex can sensitize cells to EZH2 inhibition, while alterations in the RB1/E2F pathway may lead to resistance.[8][9]
-
Non-Catalytic EZH2 Function: In some contexts, the oncogenic role of EZH2 may be independent of its methyltransferase activity.[4] While this compound's ability to degrade EZH2 protein may still be effective, the primary anti-proliferative readout might be linked to other functions.
-
Experimental Conditions: Suboptimal experimental parameters, such as drug concentration, treatment duration, or cell density, can influence the observed effect.
Q3: How can I confirm that this compound is active in my cells, even if I don't see a growth phenotype?
A3: It's crucial to verify target engagement and downstream effects. Even in the absence of a viability change, you can assess:
-
Reduction in H3K27 Trimethylation (H3K27me3): Western blotting for H3K27me3 is a direct indicator of EZH2 catalytic activity inhibition. A decrease in this mark confirms that the inhibitor is engaging its target.[2][5]
-
Decrease in EZH2 Protein Levels: A unique feature of this compound is its ability to reduce total EZH2 protein.[2][4] Observing this via Western blot confirms a distinct mechanism of action compared to catalytic inhibitors.
-
Changes in Gene Expression: Analyze the expression of known PRC2 target genes. Upregulation of previously silenced tumor suppressor genes can indicate effective PRC2 inhibition.[5]
Troubleshooting Guides
Issue 1: No significant reduction in cell viability observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line is not dependent on EZH2 for proliferation. | Review literature for the specific cell line's dependence on the PRC2 pathway. Test this compound on a known sensitive control cell line (e.g., MLL-AF9 leukemia cells).[2] | A positive response in the control cell line will validate the compound's activity. |
| Activation of compensatory pro-survival pathways. | Perform pathway analysis (e.g., Western blot for p-AKT, p-ERK) to check for activation of PI3K/AKT or MAPK pathways.[6] | Increased phosphorylation of key pathway components may indicate a resistance mechanism. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment. EZH2i effects on viability can take several days to manifest.[5] | To identify the optimal concentration and duration for observing an anti-proliferative effect. |
| Mutations in the RB1/E2F pathway. | Sequence key components of the RB1/E2F pathway if possible. Resistance can be linked to mutations that uncouple cell cycle control from EZH2 inhibition.[8][10] | Identification of such mutations can explain the lack of a G1 arrest phenotype. |
Issue 2: H3K27me3 levels are reduced, but there is no effect on cell proliferation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-catalytic functions of EZH2 are driving proliferation. | Assess whether EZH2 has a PRC2-independent coactivator role in your cell line, for example, by investigating its interaction with transcription factors like the androgen receptor in prostate cancer models.[4] | This suggests that merely inhibiting the methyltransferase activity is insufficient to block proliferation. |
| Redundancy with EZH1. | This compound disrupts the interaction of both EZH1 and EZH2 with EED.[2][3] However, in some contexts, residual EZH1 activity might be sufficient for survival. | Consider dual EZH1/2 inhibitors for comparison. |
| Transcriptional reprogramming is not sufficient to induce cell death or arrest. | Perform RNA-sequencing to understand the transcriptomic changes induced by this compound. The cell line may not upregulate critical tumor suppressor or pro-apoptotic genes.[5] | Identification of the modulated pathways can provide insights into the cellular response. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment.
-
Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 1-20 µM) and a mutant control peptide (SAH-EZH2MUT) as a negative control.[2] Include a vehicle-only control.
-
Incubation: Incubate cells for an extended period (e.g., 6-9 days), as the effects of EZH2 inhibition on cell proliferation can be delayed.[5]
-
Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Normalize viability data to the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for H3K27me3 and EZH2
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction (for H3K27me3): For cleaner histone analysis, perform an acid extraction of histones from the nuclear pellet.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against H3K27me3 (e.g., CST#9733), total Histone H3 (e.g., CST#3638) as a loading control, EZH2, and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Key resistance pathways to EZH2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
improving SAH-EZH2 stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the stapled peptide inhibitor, SAH-EZH2, in cell culture experiments. Our goal is to help you optimize your experimental conditions to ensure the stability and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a stabilized alpha-helical peptide that acts as an inhibitor of the EZH2-EED interaction.[1] EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[2] this compound mimics the EZH2 helix that binds to EED (Embryonic Ectoderm Development), another core component of the PRC2 complex. By competitively binding to EED, this compound disrupts the EZH2-EED interaction, which is crucial for the stability and catalytic activity of the PRC2 complex.[3][4] This disruption leads to a reduction in global H3K27me3 levels and, importantly, a decrease in the cellular levels of the EZH2 protein itself.[1] This mechanism is distinct from small molecule inhibitors that only target the catalytic site of EZH2.[4]
Q2: How stable is this compound in cell culture media?
A2: this compound is a "stapled" peptide, a chemical modification that locks the peptide in its bioactive alpha-helical conformation. This hydrocarbon staple enhances proteolytic resistance and cellular permeability.[5] Qualitative studies have shown that FITC-labeled this compound persists in its full-length form within cells for at least two hours when incubated in serum-containing media.[1] However, the precise half-life can vary depending on experimental conditions. For quantitative assessment, we recommend performing a stability study using LC-MS/MS analysis (see Experimental Protocols section).
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade peptides.[6][7] Store the aliquots at -80°C for long-term storage. When thawing an aliquot for an experiment, keep it on ice and use it promptly. Avoid repeated warming and cooling of the stock solution.
Q4: I am observing lower than expected activity of this compound in my cell-based assay. Could this be due to degradation in the media?
A4: Yes, this is a possibility. Although this compound is designed for enhanced stability, proteolytic enzymes present in serum-containing cell culture media can still contribute to its degradation over extended incubation periods. The concentration and source of the serum can influence the rate of degradation. If you suspect degradation, consider the troubleshooting steps outlined in the guide below, such as reducing serum concentration, using serum-free media for a portion of the experiment, or replenishing this compound in the media more frequently.
Q5: What is the recommended concentration of this compound to use in cell culture?
A5: The optimal concentration of this compound will depend on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Published studies have used concentrations in the range of 1-10 µM for observing effects on H3K27me3 levels and cell proliferation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent this compound activity | 1. Degradation of this compound in culture medium: Proteases in serum can degrade the peptide over time. 2. Suboptimal cell density: Cell density can affect the apparent potency of the inhibitor. 3. Cell line insensitivity: The cell line may not be dependent on the EZH2-EED interaction for survival. 4. Incorrect dosage or treatment schedule: Insufficient concentration or infrequent media changes. | 1. a) Reduce the serum concentration in your media if your cell line can tolerate it. b) Consider using serum-free media for the duration of the treatment. c) Replenish the media with fresh this compound every 24-48 hours. d) Perform a time-course experiment to assess this compound stability in your specific media using LC-MS/MS (see protocol below). 2. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. 3. Use a positive control cell line known to be sensitive to PRC2 disruption (e.g., MLL-AF9 leukemia cells).[1] 4. Perform a dose-response curve to determine the optimal concentration and consider a more frequent treatment schedule. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inconsistent this compound concentration: Pipetting errors during dilution or addition to wells. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the inhibitor. | 1. Ensure a homogenous single-cell suspension before plating and mix the cell suspension between pipetting. 2. Prepare a master mix of the final this compound concentration in media to add to all replicate wells. 3. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to create a humidity barrier. |
| Unexpected off-target effects | 1. High concentration of this compound: May lead to non-specific binding or cellular stress. 2. Contamination of this compound stock: Impurities in the peptide stock. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Ensure the purity of your this compound stock. If in doubt, obtain a new batch from a reputable supplier. |
| Difficulty in detecting changes in H3K27me3 levels | 1. Insufficient treatment duration: Epigenetic changes can take time to manifest. 2. Poor antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. 3. Inefficient histone extraction: Low yield of histones for analysis. | 1. Extend the incubation time with this compound. Effects on H3K27me3 are often observed after 48-72 hours or longer.[8] 2. Validate your H3K27me3 antibody using positive and negative controls. 3. Optimize your histone extraction protocol to ensure high-quality protein lysates. |
Quantitative Data Summary
While specific half-life data for this compound in various cell culture media is not extensively published, the following table summarizes its known stability characteristics. We recommend determining the precise stability in your experimental system using the provided LC-MS/MS protocol.
| Parameter | Description | Reference |
| Qualitative Intracellular Stability | Persists in full-length form in MLL-AF9 cells for at least 2 hours in serum-containing media. | [1] |
| Mechanism of Enhanced Stability | Hydrocarbon stapling enforces an α-helical conformation, providing resistance to proteolytic degradation. | [5] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Stability in Cell Culture Media by LC-MS/MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
LC-MS/MS system with a suitable C18 column
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (a stable, isotopically labeled version of this compound or another stable peptide with similar properties)
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM).
-
Add the internal standard to the spiked media at a fixed concentration.
-
-
Incubation:
-
Aliquot the spiked media into sterile, low-protein binding microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, immediately process the sample as described below or flash-freeze in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw frozen samples on ice.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the media sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up an LC-MS/MS method to detect and quantify this compound and the internal standard. This will involve optimizing the mobile phases, gradient, and mass spectrometer parameters (e.g., parent and fragment ions for MRM analysis).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the ratios to the time 0 sample.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound in the cell culture medium.
-
Visualizations
Diagram 1: EZH2-EED Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the PRC2 complex.
Diagram 2: Experimental Workflow for Assessing this compound Stability
Caption: Workflow for this compound stability assessment.
Diagram 3: Troubleshooting Logic for Low this compound Activity
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gu.se [gu.se]
Minimizing Variability in SAH-EZH2 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving stabilized alpha-helix of EZH2 (SAH-EZH2) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound peptides?
A1: this compound peptides are designed to mimic the alpha-helical region of EZH2 that binds to Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). By competitively binding to EED, this compound peptides disrupt the EZH2-EED interaction, which is essential for the stability and catalytic activity of the PRC2 complex.[1][2] This disruption leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) and can also induce the degradation of the EZH2 protein itself, a mechanism distinct from small molecule inhibitors that target the EZH2 catalytic site.[1][2][3]
Q2: What are the key assays to assess this compound activity?
A2: The primary assays for characterizing this compound peptides include:
-
Fluorescence Polarization (FP) Assay: To quantify the binding affinity of the this compound peptide to the EED protein.[2][4][5]
-
Western Blot: To measure the reduction in global H3K27me3 levels and to assess the levels of EZH2 protein.[1]
-
Cell Viability/Proliferation Assays: To determine the effect of this compound peptides on the growth of cancer cell lines that are dependent on PRC2 activity.[1][6]
Q3: How long should I treat my cells with this compound peptides?
A3: The effects of EZH2 inhibition on cell proliferation can be slow to manifest due to the stability of the H3K27me3 histone mark. It is recommended to perform viability assays with treatment durations of at least 6 to 9 days, refreshing the media with the inhibitor every 2-3 days. A reduction in H3K27me3 should be observable by Western blot within 72-96 hours of treatment with an effective concentration.[6]
Q4: How do I choose the right concentration of this compound peptide?
A4: The optimal concentration is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 20 µM) to determine the IC50 for both cell viability and the reduction of global H3K27me3 levels.
Q5: Are all cell lines sensitive to this compound peptides?
A5: No, not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often correlated with the presence of EZH2 gain-of-function mutations or a dependency on the PRC2 pathway for survival.[6][7] It is advisable to use a known sensitive cell line (e.g., KARPAS-422, Pfeiffer) as a positive control.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Fluorescence Polarization (FP) Assay Results
| Potential Cause | Troubleshooting Steps |
| Incorrect buffer composition | Ensure the buffer conditions (pH, salt concentration) are optimized for the EED protein and the this compound peptide. |
| Peptide degradation | Prepare fresh peptide solutions and store them properly in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| DMSO concentration | While FP assays for EZH2-EED have been shown to be robust in various DMSO concentrations, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects protein stability or binding.[4] |
| Incubation time | Allow sufficient time for the binding reaction to reach equilibrium. An incubation time of 2 hours at room temperature is a good starting point.[5] |
| Instrument settings | Verify that the excitation and emission wavelengths are correctly set for the fluorophore on your peptide (e.g., 485 nm excitation and 528 nm emission for FITC).[8] |
Issue 2: No or Weak Reduction in H3K27me3 Levels by Western Blot
| Potential Cause | Troubleshooting Steps |
| Insufficient treatment time or concentration | As mentioned in the FAQs, extend the treatment duration (72-96 hours for H3K27me3 reduction) and perform a dose-response experiment to find the optimal concentration.[6] |
| Poor histone extraction | Ensure your histone extraction protocol is efficient. Acid extraction is a common and effective method. |
| Inefficient peptide delivery | Optimize peptide delivery by testing different serum concentrations in the media, as this can affect peptide uptake.[1] For difficult-to-transfect cells, consider specialized peptide delivery reagents. |
| Peptide instability | This compound peptides are stabilized, but their stability can still be a factor. Minimize the number of Cys, Met, or Trp residues in custom peptide designs to reduce susceptibility to oxidation.[9] Avoid sequences prone to beta-sheet formation.[9] |
| Antibody issues | Use a highly specific and validated antibody for H3K27me3. Ensure you are using the correct primary and secondary antibody concentrations and incubation times. |
Issue 3: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Insufficient treatment duration | The effects on cell proliferation can take several days to become apparent. Extend the treatment duration to at least 6-9 days, refreshing the media with the peptide every 2-3 days.[6] |
| Incorrect peptide concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line.[6] |
| Cell line insensitivity | Not all cell lines are dependent on the PRC2 pathway. Use a known sensitive cell line as a positive control.[6][7] |
| Peptide solubility and stability | Ensure the peptide is fully dissolved in the appropriate solvent (e.g., water or DMSO) before adding it to the cell culture media. Store stock solutions in single-use aliquots at -80°C. |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well to allow for logarithmic growth throughout the experiment. |
Data Presentation
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target | IC50 Value | Assay Type |
| ZLD1039 | Wild-Type EZH2 | 5.6 ± 0.36 nM | Biochemical Assay |
| ZLD1039 | Y641F Mutant EZH2 | 15 ± 0.51 nM | Biochemical Assay |
| ZLD1039 | A677G Mutant EZH2 | 4.0 ± 0.28 nM | Biochemical Assay |
| MS1943 | EZH2 | 120 nM | Biochemical Assay |
| C24 | EZH2 | 12 nM | Biochemical Assay |
| GSK343 | EZH2 | 4 nM | Cell-free enzymatic assay |
| GSK343 | EZH1 | 240 nM | Cell-free enzymatic assay |
Note: IC50 values can vary depending on the specific assay conditions.[3][10][11]
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | Cellular Effect | IC50/EC50 Value | Assay Duration |
| This compound | MLL-AF9 | Cell Viability | ~10 µM | 7 days |
| GSK126 | MLL-AF9 | Cell Viability | >10 µM | 7 days |
| GSK343 | HCC1806 (Breast Cancer) | H3K27me3 Inhibition | 174 nM | Not specified |
| GSK343 | LNCaP (Prostate Cancer) | Cell Proliferation | 2.9 µM | 6 days |
| Compound 5b | Pfeiffer, KARPAS422, SU-DHL-4, DB | Cell Viability | <10 µM | Not specified |
Note: Cellular potency is highly dependent on the cell line and experimental conditions.[1][11][12]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This protocol is adapted from a high-throughput screening assay for EZH2-EED interaction inhibitors.[4][5]
-
Reagent Preparation:
-
Prepare a solution of FITC-labeled this compound peptide (tracer) at a concentration of 20 nM in the assay buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a solution of purified EED protein at a concentration of 625 nM in the same assay buffer.
-
Prepare serial dilutions of the unlabeled this compound peptide or test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the assay components in the following order:
-
Unlabeled peptide/compound solution.
-
FITC-labeled this compound peptide solution.
-
EED protein solution.
-
-
The final concentrations in the well should be around 10 nM for the tracer peptide and 312.5 nM for the EED protein.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FITC).[8]
-
-
Data Analysis:
-
Calculate the IC50 values, which represent the concentration of the unlabeled peptide/compound required to displace 50% of the tracer peptide.
-
Protocol 2: Western Blot for H3K27me3 Reduction
-
Cell Treatment and Histone Extraction:
-
Plate cells and treat with the this compound peptide at the desired concentrations and for the appropriate duration (e.g., 72-96 hours).
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and air dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel (a 15% gel is suitable).
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Mandatory Visualizations
Caption: Mechanism of PRC2 disruption by this compound peptides.
Caption: Workflow for a fluorescence polarization assay.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent H3K27me3 Western Blot Results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results when performing Western blots for the histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any H3K27me3 band, or the signal is extremely weak. What are the possible causes?
A: A weak or absent signal is a common issue. Here are several potential causes and solutions:
-
Inefficient Histone Extraction: Standard whole-cell lysis buffers may not efficiently extract histones. Acid extraction is a highly effective method for isolating these basic proteins.[1][2] Ensure your protocol is optimized for histones.
-
Poor Protein Transfer: Histone H3 is a small protein (~17 kDa).[2] This makes it susceptible to "blow-through," where it passes completely through the membrane during transfer.
-
Inactive Antibodies: Both primary and secondary antibodies can lose activity if not stored correctly or if they are expired. Test your antibodies on a known positive control sample.[2]
-
Incorrect Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient) to effectively resolve low molecular weight proteins like histones.[2][3]
-
Low Target Abundance: If you expect low levels of H3K27me3, consider loading more protein (15-30 µg of histone extract is a common range) or using an EZH2 inhibitor (like GSK343) as a negative control to confirm signal specificity.[2][5]
Q2: My blot has high background, making it difficult to interpret the results. How can I reduce it?
A: High background can obscure your target band. Consider these troubleshooting steps:
-
Inadequate Blocking: Blocking prevents non-specific antibody binding.
-
Antibody Concentration is Too High: Excessively high concentrations of primary or secondary antibodies are a common cause of high background.[6] Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2][6]
-
Contaminated Buffers: Ensure all buffers are freshly made and free of contamination, which can cause speckles and high background.[7]
-
Membrane Drying: Never let the membrane dry out during incubations, as this can cause irreversible, splotchy background.[7][8]
Q3: I see multiple bands or non-specific bands on my blot. What does this mean?
A: Unexpected bands can be confusing. Here’s how to troubleshoot them:
-
Primary Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other histone modifications.[2]
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically. Run a control lane where the primary antibody is omitted to check for this.[2]
-
Protein Degradation: Improper sample handling can lead to protein degradation, resulting in smaller, non-specific bands. Always use fresh protease inhibitors in your extraction buffer and keep samples on ice.[2]
-
Protein Overload: Loading too much protein can lead to aggregation and artifact bands. Try reducing the amount of protein loaded per lane.[2]
Experimental Protocols & Data
Detailed Protocol: Acid Extraction of Histones from Mammalian Cells
This protocol is adapted from standard procedures for isolating histones for Western blot analysis.[1][11]
-
Cell Harvesting: Harvest approximately 1x10⁷ cells by centrifugation at 1,000 rpm for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Hypotonic Lysis: Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) with freshly added protease inhibitors. Incubate on ice for 30 minutes.
-
Nuclear Pellet Collection: Centrifuge at 10,000 g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 N HCl. Incubate with gentle rotation for at least 4 hours or overnight at 4°C.
-
Precipitation: Centrifuge at 16,000 g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (containing histones) to a new tube and add 8 volumes of ice-cold acetone.[12]
-
Histone Pellet Collection: Precipitate overnight at -20°C. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the histones.
-
Washing: Carefully discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Resuspension: Air-dry the pellet and resuspend in an appropriate volume of distilled water. Determine the protein concentration using a Bradford or BCA assay.
Quantitative Data Summary
For reproducible results, careful optimization of reagent concentrations and loading amounts is critical. The table below provides a summary of typical quantitative parameters.
| Parameter | Recommended Range | Common Issues & Notes |
| Protein Load | 15-30 µg of histone extract | Overloading can cause smearing and non-specific bands.[2] Underloading leads to weak/no signal.[13] |
| SDS-PAGE Gel % | 15% or 4-20% gradient | Lower percentage gels may not resolve small proteins like histones effectively.[2] |
| PVDF Membrane Pore Size | 0.2 µm | 0.45 µm membranes may allow small histones to pass through, resulting in signal loss.[2] |
| Primary Antibody Dilution | 1:1000 - 1:3000 | Highly dependent on antibody affinity. Always titrate new antibodies.[14][15][16] |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | Higher concentrations can lead to increased background noise.[17] |
| Blocking Agent | 5% BSA or 5% Non-fat Milk | BSA is often preferred for phospho-specific antibodies.[4] |
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting H3K27me3 Western Blots
The following diagram outlines a step-by-step process to diagnose and resolve common issues encountered during H3K27me3 Western blotting.
Caption: A flowchart for troubleshooting inconsistent H3K27me3 Western blot results.
References
- 1. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. H3K27me3 Polyclonal Antibody (720069) [thermofisher.com]
- 6. arp1.com [arp1.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Histone H3K27me3 antibody (pAb) | Proteintech [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 12. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. H3K27me3 Antibody - ChIP Grade (C15200181) | Diagenode [diagenode.com]
- 15. H3K27me3 Polyclonal Antibody (PA5-85596) [thermofisher.com]
- 16. Tri-Methyl-Histone H3 (Lys27) (C36B11) Rabbit Monoclonal Antibody (#9733) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: SAH-EZH2 Peptides
Welcome to the technical support center for SAH-EZH2 (Stabilized Alpha-Helix of EZH2) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during experiments, with a focus on peptide degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound peptides?
A1: this compound peptides are designed to mimic the alpha-helical EED-binding domain of EZH2. They work by disrupting the crucial interaction between EZH2 and EED (embryonic ectoderm development), which is a core component of the Polycomb Repressive Complex 2 (PRC2). This disruption leads to a reduction in H3K27 trimethylation and a decrease in EZH2 protein levels.[1][2][3] This mechanism is distinct from small-molecule inhibitors that target the catalytic site of EZH2.[2][4]
Q2: Why are this compound peptides "stapled"?
A2: The "staple" refers to a synthetic brace, typically an all-hydrocarbon linker, that reinforces the natural alpha-helical structure of the peptide.[5] This modification provides several advantages over linear peptides, including:
-
Increased resistance to proteolytic degradation: The helical structure shields the peptide bonds from protease activity.[5][6][7]
-
Enhanced cell permeability: The stabilized structure improves the peptide's ability to cross cell membranes.[7][8]
-
Improved target binding affinity: By pre-configuring the peptide in its bioactive conformation, the staple can lead to higher affinity for its target, EED.[7]
Q3: What is the expected outcome of successful this compound treatment in cancer cell lines?
A3: In PRC2-dependent cancer cell lines, successful treatment with this compound peptides is expected to result in a dose-dependent reduction of H3K27me3 levels.[2][9] This is often followed by cell growth arrest, and in some cases, induction of differentiation.[2][3] For example, in MLL-AF9 leukemia cells, treatment has been shown to cause growth arrest and monocyte/macrophage differentiation.[2]
Q4: How does the activity of this compound peptides differ from small-molecule EZH2 inhibitors like GSK126 or Tazemetostat?
A4: While both aim to inhibit EZH2 function, their mechanisms differ. This compound peptides disrupt the EZH2-EED complex, leading to both inhibition of methyltransferase activity and a reduction in EZH2 protein levels.[2][10] In contrast, small-molecule inhibitors like GSK126 and Tazemetostat are typically competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding site within the EZH2 catalytic domain, and they do not necessarily lead to EZH2 protein degradation.[2][10][11] Interestingly, combining this compound peptides with catalytic inhibitors has shown synergistic effects in impairing cancer cell viability.[1][10][12]
Troubleshooting Guide
Issue 1: No or Low Activity of this compound Peptide
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Confirm Peptide Integrity: Run the peptide on an HPLC to check for degradation products. 2. Use Protease Inhibitors: If not already in use, add a broad-spectrum protease inhibitor cocktail to your cell culture media or assay buffer. 3. Minimize Freeze-Thaw Cycles: Aliquot the peptide upon reconstitution and store at -80°C. Avoid repeated freeze-thaw cycles.[13] 4. Optimize pH: Avoid prolonged exposure to pH > 8, as it can accelerate the oxidation of certain amino acids.[13] | Unstapled or degraded peptides will not maintain the necessary helical conformation to bind EED effectively. Stapled peptides have enhanced resistance to proteases, but degradation can still occur under harsh conditions or with prolonged incubation.[5][6] |
| Suboptimal Dosing or Incubation Time | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1-20 µM) to determine the optimal working concentration for your cell line.[2] 2. Extend Incubation Time: The half-life of the H3K27me3 mark is long. Effects on histone methylation may require extended treatment courses (e.g., 4-7 days) to become apparent.[2][14] | The effective concentration and required treatment duration can vary significantly between different cell lines. |
| Poor Cellular Uptake | 1. Verify Peptide Permeability: If possible, use a fluorescently labeled version of the peptide (e.g., FITC-SAH-EZH2) and assess uptake via fluorescence microscopy or flow cytometry.[2] 2. Check Cell Density: Ensure cells are not overly confluent, as this can sometimes hinder the uptake of molecules. | While stapling enhances cell permeability, uptake efficiency can be cell-type dependent. Verifying that the peptide is entering the cells is a critical first step. |
Issue 2: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Solubility/Aggregation | 1. Review Reconstitution Protocol: Ensure the peptide was reconstituted in the correct solvent as recommended by the manufacturer (e.g., sterile water, DMSO). 2. Sonicate Briefly: If aggregation is suspected, briefly sonicate the peptide solution. 3. Filter-Sterilize: After reconstitution, filter the peptide solution through a 0.22 µm filter to remove any potential aggregates. | Aggregated peptides will have reduced activity and can lead to high variability in results. |
| Experimental Conditions | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment schedules across all experiments. 2. Control for Serum Effects: Be aware that components in fetal bovine serum (FBS) can sometimes interact with peptides. If variability is high, consider reducing the serum percentage during treatment, if compatible with your cell line. | Minor variations in experimental setup can be magnified when working with sensitive biological assays. |
Data Summary
The following tables summarize key quantitative data related to EZH2 inhibitors.
Table 1: Cellular Activity of EZH2 Inhibitors in Lymphoma Cell Lines
| Compound | Cell Line | EZH2 Status | IC50 (Proliferation) | IC50 (H3K27me3 Reduction) | Reference |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 | Y646F Mutant | 0.28 ± 0.14 µM (6-day assay) | 9 nM | [14] |
| CPI-1205 | KARPAS-422 | Mutant | Not Specified | 0.032 µM | [11] |
| GSK126 | Various | WT and Mutant | Not Specified | Kiapp = 0.5–3nM | [11] |
| This compound | MLL-AF9 | WT | Dose-responsive inhibition (1-10 µM) | Dose-responsive inhibition (1-10 µM) | [2] |
Table 2: Comparison of this compound and a Small Molecule Inhibitor (GSK126)
| Feature | This compound | GSK126 | Reference |
| Target | EZH2-EED Interaction | EZH2 Catalytic Site (SAM-competitive) | [2] |
| Effect on EZH2 Protein | Dose-responsive decrease in EZH2 levels | No significant effect on EZH2 levels | [2][10] |
| Effect on H3K27me3 | Dose-responsive reduction | More potent reduction at similar doses | [2] |
| Effect on Cell Viability | Stronger effect on cell viability | Weaker effect on cell viability | [2][4] |
Experimental Protocols & Visualizations
Protocol: Western Blot for H3K27 Trimethylation
-
Cell Treatment: Seed cells (e.g., MLL-AF9) and treat with this compound peptide (e.g., 1, 3, 10 µM) or vehicle control. Due to the long half-life of the H3K27me3 mark, treatment for 7 days is recommended, with peptide being re-administered twice daily.[2]
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3 or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound peptide disrupting the PRC2 complex.
Diagram: Troubleshooting Workflow for Low Peptide Activity
Caption: Troubleshooting logic for addressing low this compound peptide activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted disruption of the EZH2-EED complex inhibits EZH2-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
- 6. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Buffer Conditions for SAH-EZH2 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for S-adenosyl-L-homocysteine (SAH)-EZH2 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SAH-EZH2 peptides in binding assays?
A1: this compound is a stabilized alpha-helical peptide that acts as an EZH2/EED interaction inhibitor.[1] It functions by targeting the embryonic ectoderm development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), thereby disrupting its interaction with EZH2. This disruption inhibits the catalytic activity of EZH2, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1]
Q2: Which assay formats are commonly used for studying this compound binding?
A2: Several assay formats can be employed, with fluorescence polarization (FP) being a particularly suitable method for studying the EZH2-EED interaction in a high-throughput format.[2][3] Other common formats include AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and chemiluminescent assays, which typically measure the enzymatic activity of EZH2 as a downstream consequence of the binding interaction.[4][5]
Q3: What are the critical components of a buffer for an this compound binding assay?
A3: A typical buffer for an this compound binding assay, particularly for fluorescence polarization, includes a buffering agent (e.g., HEPES, Tris-HCl), a salt (e.g., NaCl), a carrier protein (e.g., BSA), and a non-ionic detergent (e.g., NP-40, Tween-20).[2][6] These components help to maintain a stable pH, modulate ionic strength, prevent non-specific binding, and reduce aggregation.
Q4: Why is a non-ionic detergent included in the assay buffer?
A4: Non-ionic detergents are crucial for reducing non-specific binding of the fluorescently labeled tracer peptide to plastic surfaces and for preventing the aggregation of both the peptide and the protein.[2][7] This leads to a more stable and reliable assay signal. The inclusion of detergents like NP-40 or Tween-20 can significantly improve the detection limit of the fluorescence polarization signal.[2]
Q5: Can DMSO be used in this compound binding assays?
A5: Yes, most EZH2 binding assays are tolerant to Dimethyl Sulfoxide (DMSO), the solvent typically used to dissolve small molecule inhibitors. Fluorescence polarization assays for EZH2-EED interaction have been shown to be robust with DMSO concentrations up to 10%.[2] However, it is always recommended to keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%) to avoid potential interference with the assay or protein stability.[5]
Troubleshooting Guides
Issue 1: High Variability in Fluorescence Polarization (FP) Signal
| Potential Cause | Troubleshooting Step |
| Non-specific binding of the tracer peptide | - Increase the concentration of the non-ionic detergent (e.g., 0.01% to 0.05% NP-40 or Tween-20).[2] - Increase the concentration of the carrier protein (e.g., 0.1 mg/mL to 0.5 mg/mL BSA).[2] |
| Peptide or protein aggregation | - Optimize the salt concentration; 150 mM NaCl is a good starting point.[2] - Include a reducing agent like DTT or TCEP if disulfide bond formation is a concern. |
| Inconsistent pipetting | - Use calibrated pipettes and reverse pipetting for viscous solutions. - Prepare a master mix of reagents to minimize well-to-well variability.[3] |
| Temperature fluctuations | - Allow all reagents to equilibrate to room temperature before use. - Ensure the plate reader has a stable temperature control.[6] |
Issue 2: Low Assay Window (Signal-to-Background Ratio)
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | - Perform a pH titration of your buffer. For EZH2-EED FP assays, a pH of around 8.0 has been shown to be optimal.[2] |
| Incorrect protein or peptide concentration | - Titrate the EED protein and the FITC-labeled EZH2 peptide to find the optimal concentrations that give the best assay window.[2] |
| Inactive protein | - Verify the activity of your EED protein using a fresh lot or a different supplier. - Ensure proper storage and handling of the protein to avoid degradation. |
| Quenching of fluorescence | - Check for any components in your buffer or compound that might be quenching the fluorescent signal. |
Issue 3: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor cell health | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Check for mycoplasma contamination. |
| Compound precipitation in media | - Visually inspect wells for any precipitate after adding the this compound peptide. - If solubility is an issue, consider using a different formulation or delivery agent. |
| Insufficient treatment duration | - The effects of epigenetic modifiers can be slow to manifest. Extend the treatment duration (e.g., 72 hours or longer).[8] |
| Cell line resistance | - The chosen cell line may be resistant to EZH2 inhibition. Use a positive control cell line known to be sensitive to EZH2 inhibitors. |
Data Presentation
Table 1: Recommended Buffer Conditions for EZH2-EED Fluorescence Polarization Assay
| Buffer Component | Recommended Concentration | Purpose | Reference(s) |
| Buffering Agent | 25 mM HEPES, pH 8.0 | Maintain stable pH | [2] |
| Salt | 150 mM NaCl | Modulate ionic strength and protein-protein interactions | [2][9] |
| Carrier Protein | 0.1 mg/mL BSA | Prevent non-specific binding | [2] |
| Non-ionic Detergent | 0.01% NP-40 or Tween-20 | Reduce non-specific binding and aggregation | [2][6] |
| Reducing Agent | 1 mM DTT (optional) | Prevent oxidation and maintain protein integrity | [10] |
Table 2: Influence of pH on EZH2-EED Binding Affinity
| Buffer pH | Apparent Kd (µM) |
| 5.7 (Citrate) | > 20 |
| 6.2 (PIPES) | 1.5 ± 0.2 |
| 7.0 (Bis-Tris) | 0.8 ± 0.1 |
| 8.0 (HEPES) | 0.5 ± 0.1 |
| 9.3 (Bis-Tris Propane) | 1.2 ± 0.3 |
| Data adapted from a study on EZH2-EED FP assay development. The optimal binding was observed at pH 8.0.[2] |
Experimental Protocols
Protocol 1: EZH2-EED Fluorescence Polarization (FP) Competition Assay
This protocol is for a competitive binding assay to identify inhibitors of the EZH2-EED interaction.
Materials:
-
Purified EED protein
-
FITC-labeled EZH2 peptide (e.g., FITC-EZH2(40-63))
-
Unlabeled this compound peptide or small molecule inhibitors
-
Assay Buffer: 25 mM HEPES pH 8.0, 150 mM NaCl, 0.1 mg/mL BSA, 0.01% NP-40
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the unlabeled this compound peptide or test compounds in Assay Buffer.
-
In a 384-well plate, add the diluted unlabeled peptide or compounds.
-
Prepare a mixture of FITC-labeled EZH2 peptide (at a final concentration of 20 nM) and EED protein (at a final concentration that gives a robust FP signal, e.g., 625 nM) in Assay Buffer.[2]
-
Add the peptide/protein mixture to each well containing the unlabeled peptide or compounds.
-
Include controls:
-
Negative control (no inhibition): Wells with FITC-labeled EZH2 peptide, EED protein, and vehicle (e.g., DMSO).
-
Positive control (100% inhibition): Wells with FITC-labeled EZH2 peptide and a high concentration of unlabeled EZH2 peptide.
-
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Western Blot for Cellular H3K27me3 Levels
This protocol measures the downstream effect of this compound treatment on the levels of H3K27me3 in cells.
Materials:
-
Cell line of interest
-
This compound peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound peptide for the desired duration (e.g., 72 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to EZH2 Inhibition: SAH-EZH2 vs. GSK126
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in various cancers due to its role in epigenetic regulation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1] The dysregulation of EZH2 activity, through overexpression or mutation, can lead to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting uncontrolled cell growth.[1] This has spurred the development of various inhibitory molecules. This guide provides a detailed comparison of two distinct classes of EZH2 inhibitors: SAH-EZH2, a peptide-based inhibitor, and GSK126, a small molecule inhibitor, focusing on their mechanisms of action, supported by experimental data.
Distinct Mechanisms of Action
While both this compound and GSK126 ultimately lead to a reduction in H3K27 trimethylation, they achieve this through fundamentally different mechanisms.[2]
GSK126: Catalytic Site Inhibition
GSK126 is a potent and highly selective small molecule inhibitor that directly targets the catalytic site of EZH2.[3][4] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the same pocket as the methyl donor SAM, thereby preventing the transfer of a methyl group to histone H3.[4][5][6] This leads to a global decrease in H3K27me3 levels and the subsequent derepression of PRC2 target genes.[4] GSK126 has demonstrated potent inhibition of both wild-type and mutant forms of EZH2.[3]
This compound: PRC2 Complex Disruption
In contrast, this compound is a stabilized alpha-helical peptide that acts as an EZH2/EED interaction inhibitor.[7] The PRC2 complex requires the interaction of its core components, including EZH2, EED, and SUZ12, for its catalytic activity.[6] this compound mimics the EZH2 helix that binds to EED, thereby disrupting the formation and stability of the PRC2 complex.[7][8] This disruption not only inhibits the enzymatic activity of EZH2 but has also been shown to lead to a decrease in EZH2 protein levels, a key differentiator from catalytic inhibitors like GSK126.[2]
Comparative Performance Data
The distinct mechanisms of this compound and GSK126 translate to different biochemical and cellular profiles.
| Inhibitor | Type | Target | Mechanism of Action | Biochemical Potency (Ki) | Cellular Potency (H3K27me3 IC50) | Effect on EZH2 Protein Levels |
| GSK126 | Small Molecule | EZH2 Catalytic Site | SAM-competitive inhibition | 0.5-3 nM[3] | ~174 nM (in HCC1806 cells)[4][9] | No significant change[10][11] |
| This compound | Peptide | EZH2-EED Interface | PRC2 complex disruption | Not applicable (disruptor) | Dose-dependent reduction (1-10 µM)[2] | Dose-responsive decrease[2] |
Visualizing the Mechanisms
To further elucidate the distinct modes of action, the following diagrams illustrate the signaling pathways affected by each inhibitor.
Caption: Mechanisms of EZH2 Inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize EZH2 inhibitors.
Biochemical Assay for EZH2 Inhibition (Radiometric)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the purified PRC2 complex.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2), a histone H3 peptide substrate, and the test inhibitor (e.g., GSK126 or this compound) at various concentrations.[5]
-
Initiation of Reaction: Start the enzymatic reaction by adding the cofactor S-adenosyl-L-[³H]-methionine ([³H]-SAM).[12]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) to allow for histone methylation.[12]
-
Quenching and Capture: Stop the reaction by adding an excess of unlabeled SAM. The methylated peptide product is then captured on phosphocellulose filters.[12]
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzymatic activity (IC50) is calculated. For competitive inhibitors like GSK126, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.[12]
Caption: Biochemical Assay Workflow.
Cellular Assay for H3K27me3 Levels (Western Blotting)
This assay measures the ability of an inhibitor to reduce the levels of H3K27me3 within cancer cells.
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., lymphoma or breast cancer cell lines) and treat them with a range of concentrations of the EZH2 inhibitor for a specific duration (e.g., 72 hours).[1][5]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Re-probe the membrane with an antibody for total histone H3 as a loading control to normalize the H3K27me3 signal.[1][5]
-
Data Analysis: Quantify the band intensities to determine the relative reduction in H3K27me3 levels at different inhibitor concentrations.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor for a prolonged period (e.g., 7 days), replenishing the medium with the compound every 3-4 days.[1]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[1]
-
Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[1]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot them against the inhibitor concentration to calculate the half-maximal inhibitory concentration for cell growth (GI50).[5]
Conclusion
This compound and GSK126 represent two distinct and valuable approaches to targeting EZH2. GSK126, as a catalytic inhibitor, offers high potency and selectivity for the EZH2 active site. In contrast, this compound provides an alternative mechanism by disrupting the PRC2 complex, which not only inhibits enzymatic activity but also reduces EZH2 protein levels.[2] The choice between these inhibitors will depend on the specific research question, with their distinct mechanisms offering complementary strategies for investigating EZH2 biology and developing novel anti-cancer therapies. Notably, the combined use of both types of agents has been shown to lead to synergistic inhibition of EZH2-dependent cancer cell growth, highlighting the potential of multi-pronged approaches to targeting the PRC2 complex.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EZH2 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Validating SAH-EZH2 On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAH-EZH2, an EZH2/EED interaction inhibitor, with other common EZH2 inhibitors. It offers a detailed overview of experimental data, protocols for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows to assist in the robust validation of on-target activity in a cellular context.
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]
Several small molecule inhibitors targeting EZH2 have been developed. Most of these, such as Tazemetostat and GSK126, are S-adenosyl-L-methionine (SAM)-competitive inhibitors that block the catalytic activity of EZH2.[1][3] In contrast, this compound is a stabilized alpha-helical peptide that functions by disrupting the interaction between EZH2 and another crucial PRC2 component, Embryonic Ectoderm Development (EED).[4][5] This distinct mechanism not only inhibits H3K27 trimethylation but also leads to a decrease in EZH2 protein levels.[6]
EZH2 Signaling Pathway and Points of Inhibition
The PRC2 complex, with EZH2 as its catalytic core, methylates H3K27, leading to the silencing of target genes, including tumor suppressors. This epigenetic modification plays a pivotal role in controlling cellular processes like proliferation and differentiation.[7] Different classes of inhibitors target this pathway at distinct points. SAM-competitive inhibitors directly block the methyltransferase activity of EZH2, while this compound disrupts the formation of the functional PRC2 complex.
Comparative Performance of EZH2 Inhibitors
The efficacy of EZH2 inhibitors is primarily assessed by their ability to reduce H3K27me3 levels in cells and their impact on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Inhibitor | Mechanism of Action | Cellular H3K27me3 IC50 | Cell Proliferation IC50 (Cell Line) | Reference(s) |
| This compound | EZH2-EED Interaction Disruptor | Dose-dependent reduction (1-10 µM) | Correlates with H3K27me3 reduction | [6] |
| GSK126 | SAM-Competitive EZH2 Inhibitor | 9.9 nM | 0.9 - 1.0 µM (High-EZH2 cells) | [3][5] |
| Tazemetostat (EPZ-6438) | SAM-Competitive EZH2 Inhibitor | 9 nM (WSU-DLCL2) | 0.28 µM (WSU-DLCL2, 6-day assay) | [6][8] |
| CPI-1205 | SAM-Competitive EZH2 Inhibitor | 32 nM | Not specified | [9] |
Experimental Protocols for On-Target Validation
Validating that an EZH2 inhibitor engages its target in cells is crucial for the accurate interpretation of experimental results. The following are detailed protocols for key assays.
Western Blot for H3K27me3 Reduction
This is the most direct method to assess the impact of an EZH2 inhibitor on its primary substrate. A reduction in the global levels of H3K27me3 is a hallmark of effective EZH2 inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cancer cell lines with known EZH2 expression (e.g., lymphoma or breast cancer cell lines) to 70-80% confluency. Treat cells with a dose range of the EZH2 inhibitor (e.g., this compound, GSK126) or vehicle control (DMSO) for 48-72 hours.
-
Histone Extraction or Whole-Cell Lysis: Harvest cells and perform histone extraction or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (15-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Expected Outcome: Treatment with an effective EZH2 inhibitor should show a dose-dependent decrease in the H3K27me3 band intensity compared to the vehicle-treated control, while the total Histone H3 levels remain unchanged.[5][10]
Cell Viability and Proliferation Assays
These assays determine the functional consequence of EZH2 inhibition on cancer cell growth and survival.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the EZH2 inhibitor for an extended period (e.g., 6-11 days), replenishing the media with the compound every 3-4 days.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome: EZH2-dependent cancer cells should exhibit a dose-dependent decrease in cell viability upon treatment with an effective inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[4]
Experimental Protocol:
-
Cell Culture and Treatment: Treat cultured cells with the EZH2 inhibitor or vehicle control for 1-2 hours.[4]
-
Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble EZH2 and analyze the amount of soluble EZH2 at each temperature by Western blotting using an anti-EZH2 antibody.[4]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble EZH2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[4]
Expected Outcome: The melting curve for EZH2 should shift to higher temperatures in the presence of a binding inhibitor, indicating that the inhibitor has engaged with and stabilized the EZH2 protein.
Conclusion
Validating the on-target activity of EZH2 inhibitors is a critical step in preclinical drug development. This compound presents a distinct mechanism of action compared to the more common SAM-competitive inhibitors, offering a potentially complementary therapeutic strategy.[6] The experimental protocols outlined in this guide provide a robust framework for researchers to confirm target engagement, assess cellular activity, and compare the efficacy of different EZH2 inhibitors. Rigorous validation using these methodologies is essential for the accurate interpretation of experimental results and for advancing the development of novel epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Disruption: A Comparative Guide to Confirming SAH-EZH2 Mediated EZH2-EED Dissociation
For researchers, scientists, and drug development professionals investigating epigenetic modulators, confirming the mechanism of action of compounds targeting the Polycomb Repressive Complex 2 (PRC2) is paramount. This guide provides a detailed comparison of methods to validate the disruption of the crucial EZH2-EED interaction by the stabilized alpha-helix of EZH2 (SAH-EZH2), a peptide-based inhibitor. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the selection of the most appropriate validation strategy.
The catalytic activity of EZH2, the histone methyltransferase subunit of PRC2, is dependent on its interaction with EED.[1] this compound is a hydrocarbon-stapled peptide designed to mimic the EED-binding domain of EZH2, thereby competitively inhibiting the EZH2-EED interaction.[2][3] This disruption not only curtails the methyltransferase activity of PRC2 but also leads to a reduction in EZH2 protein levels, a mechanism distinct from small-molecule inhibitors targeting the EZH2 catalytic site.[1][2] Confirmation of this specific mode of action is critical for the development of this class of inhibitors.
Visualizing the Mechanism: PRC2 Complex and this compound Inhibition
Caption: PRC2 complex with this compound disrupting the EZH2-EED interaction.
Quantitative Comparison of Validation Methods
The following table summarizes quantitative data from various assays used to confirm the disruptive effect of this compound on the EZH2-EED interaction and its downstream consequences. This allows for a direct comparison of the potency and efficacy of this compound across different experimental setups.
| Assay Type | Method | Key Parameter | Value | Cell Line/System | Reference |
| Direct Binding & Disruption | Fluorescence Polarization (FP) | Kd | ~100 nM | Recombinant EED | [4] |
| Co-Immunoprecipitation (Co-IP) | Disruption of EZH2-EED binding | Dose-dependent | MLL-AF9 cells | [2] | |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization | Not Reported for this compound | N/A | [5][6] |
| Downstream Cellular Effects | Western Blot (H3K27me3 levels) | Inhibition | Dose-dependent (1-10 µM) | MLL-AF9 cells | [2] |
| Cell Proliferation Assay | GI50 | Varies by cell line | EZH2-dependent cancer cells | [2] | |
| Western Blot (EZH2 protein levels) | Reduction | Dose-dependent | MLL-AF9 cells | [2] |
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited, offering a practical guide for researchers aiming to replicate these validation studies.
Fluorescence Polarization (FP) Assay for Direct EZH2-EED Binding Disruption
This biochemical assay directly measures the binding of a fluorescently labeled peptide (tracer) derived from the EZH2 EED-binding domain to recombinant EED protein. The disruption of this interaction by a competitor, such as this compound, results in a decrease in the polarization signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human EED protein.
-
FITC-labeled EZH2 peptide tracer (e.g., FITC-EZH2(40-63)).
-
Unlabeled this compound peptide.
-
FP buffer: 25 mM HEPES, pH 8.0, 150 mM NaCl, 0.1 mg/mL BSA, 0.01% NP-40.
-
384-well black, flat-bottom plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure: a. Prepare a solution of 20 nM FITC-labeled EZH2 tracer and 625 nM EED protein in FP buffer. b. Prepare serial dilutions of the unlabeled this compound peptide in FP buffer. c. In a 384-well plate, mix the tracer-EED solution with the different concentrations of this compound. Include a control with no competitor. d. Incubate the plate at room temperature for 2 hours, protected from light. e. Measure the fluorescence polarization using a plate reader. f. Plot the FP values against the logarithm of the this compound concentration to determine the IC50 or Ki value.[4]
Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Disruption
Co-IP is a gold-standard technique to verify protein-protein interactions within the cellular environment. This protocol details how to assess the ability of this compound to disrupt the interaction between endogenous or overexpressed EZH2 and EED.
Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., MLL-AF9 leukemia cells).
-
This compound peptide.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against EED or EZH2 for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Antibodies against EZH2 and EED for Western blotting.
-
-
Procedure: a. Culture cells and treat with varying concentrations of this compound for a specified time (e.g., 8-12 hours). b. Harvest and lyse the cells. c. Pre-clear the cell lysates by incubating with protein A/G agarose beads. d. Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-EED) overnight at 4°C. e. Add protein A/G agarose beads to pull down the antibody-protein complexes. f. Wash the beads extensively with lysis buffer. g. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. h. Analyze the eluted proteins by Western blotting using antibodies against EZH2 and EED. A decrease in the amount of co-immunoprecipitated EZH2 with EED in this compound-treated cells indicates disruption of the interaction.[2]
Western Blot for H3K27 Trimethylation Levels
A direct downstream consequence of PRC2 inhibition is the reduction of global H3K27me3 levels. This cellular assay provides a functional readout of this compound activity.
Protocol:
-
Reagents and Materials:
-
Cell line of interest.
-
This compound peptide.
-
Histone extraction buffer or whole-cell lysis buffer.
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure: a. Treat cells with different concentrations of this compound for a desired duration (e.g., 72 hours). b. Harvest the cells and extract either total protein or histones. c. Quantify protein concentration using a BCA or Bradford assay. d. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane and probe with the primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate and an imaging system. h. Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the dose-dependent reduction.[7][8]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for validating the disruption of the EZH2-EED interaction by this compound, from initial treatment to downstream functional analysis.
Caption: A typical experimental workflow for this compound validation.
Alternative and Complementary Methods
Beyond the core methods detailed above, several other techniques can provide valuable, complementary data to confirm the mechanism of this compound.
-
Surface Plasmon Resonance (SPR): This label-free biophysical technique can provide real-time quantitative data on the binding affinity (KD) and kinetics (kon, koff) of the this compound and EED interaction. It offers a more detailed characterization of the binding event compared to FP.[9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. This can offer deeper insights into the driving forces of the this compound-EED interaction.[9][10]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in a cellular context. Ligand binding stabilizes the target protein against thermal denaturation. While not yet reported specifically for this compound, this assay could be adapted to demonstrate the direct binding of this compound to EED within intact cells.[5][6]
Conclusion
Confirming the disruption of the EZH2-EED interaction by this compound requires a multi-faceted approach. Direct binding assays such as Fluorescence Polarization, SPR, and ITC provide quantitative measures of the interaction in a controlled, in vitro setting. Cellular assays like Co-Immunoprecipitation and CETSA are crucial for demonstrating target engagement within the complex cellular milieu. Finally, downstream functional assays, including Western blotting for H3K27me3 and EZH2 protein levels, and cell proliferation assays, provide the ultimate validation of the biological consequences of disrupting the EZH2-EED complex. By employing a combination of these methods, researchers can robustly and comprehensively validate the mechanism of action of this compound and similar EZH2-EED interaction inhibitors, paving the way for their further development as potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer [dash.harvard.edu]
- 4. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative analysis of SAH-EZH2 and other EZH2 inhibitors
A Comparative Analysis of SAH-EZH2 and Other EZH2 Inhibitors for Researchers and Drug Development Professionals
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2] This has led to the development of several EZH2 inhibitors, each with distinct mechanisms of action. This guide provides a comparative analysis of a novel class of EZH2 inhibitor, this compound, with other well-characterized EZH2 inhibitors, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Strategies
EZH2 inhibitors can be broadly categorized based on their mechanism of action: catalytic inhibitors that target the enzyme's active site and protein-protein interaction inhibitors that disrupt the PRC2 complex.
Catalytic EZH2 Inhibitors: The majority of EZH2 inhibitors in clinical development, including the FDA-approved Tazemetostat (B611178) (Tazverik®), GSK126 , and the dual EZH1/EZH2 inhibitor Valemetostat , are S-adenosyl-L-methionine (SAM) competitive inhibitors.[3][4][5] SAM is the essential methyl donor for the methyltransferase activity of EZH2. By competing with SAM for binding to the EZH2 active site, these small molecules effectively block the methylation of H3K27.[5] This leads to a genome-wide reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in EZH2-dependent cancers.[5] Valemetostat distinguishes itself by inhibiting both EZH1 and EZH2, which may offer a broader efficacy profile, particularly in hematological malignancies where both enzymes play a role.[6][7]
This compound: A Protein-Protein Interaction Disruptor: In contrast to catalytic inhibitors, This compound represents a distinct class of EZH2 inhibitor that functions by disrupting the protein-protein interaction between EZH2 and another core component of the PRC2 complex, Embryonic Ectoderm Development (EED).[8][9] this compound is a stabilized alpha-helical peptide that mimics the EED-binding domain of EZH2.[10] By binding to EED, this compound prevents the formation of a functional PRC2 complex.[8] This not only inhibits the catalytic activity of EZH2 but also leads to a dose-responsive decrease in EZH2 protein levels, a mechanism not observed with catalytic inhibitors like GSK126.[9] This dual action of inhibiting activity and promoting degradation presents a potentially more profound and durable suppression of PRC2 function.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other key EZH2 inhibitors, providing a basis for comparing their biochemical potency and cellular activity.
Table 1: Biochemical and Cellular Activity of EZH2 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Ki (nM) | IC50 (nM) | Cellular H3K27me3 IC50 (nM) | Cell Proliferation IC50 (µM) |
| This compound | EZH2-EED Interaction | Protein-Protein Interaction Disruptor | - | 320 (Kd) | - | ~10 (MLL-AF9 cells)[9] |
| Tazemetostat | EZH2 (WT & Mutant) | SAM-Competitive Catalytic Inhibitor | 2.5[3] | 11 (WT)[3] | 9 (WSU-DLCL2)[11] | - |
| GSK126 | EZH2 | SAM-Competitive Catalytic Inhibitor | 0.5 - 3[12] | 9.9[13] | - | - |
| Valemetostat | EZH1/EZH2 | Dual Catalytic Inhibitor | - | 6 (EZH2), 10 (EZH1)[14] | - | <0.1 (in various NHL cells)[7] |
Table 2: In Vivo Efficacy of EZH2 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| This compound | MLL-AF9 Leukemia | - | Growth arrest and differentiation[9] |
| Tazemetostat | PBRM1-mutated Chordoma Xenograft | - | 100% overall survival in the treated group[15] |
| GSK126 | Neuroblastoma | - | Significant decrease in tumor growth[16] |
| Valemetostat | Relapsed/Refractory Adult T-cell Leukemia/Lymphoma | 200 mg once daily | 57.1% Overall Response Rate[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of EZH2 inhibitors. Below are representative protocols for key experiments.
Histone H3K27me3 Immunofluorescence Assay
This assay quantifies the levels of H3K27me3 within cells following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC1806 breast cancer cells) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with a dose range of the EZH2 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[17]
-
Fixation and Permeabilization: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of H3K27me3 in the nucleus and normalize it to the DAPI signal to determine the relative H3K27me3 levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor or vehicle control in duplicate or triplicate.[18]
-
Incubation: Incubate the plates for a specified period (e.g., 6 days) at 37°C in a 5% CO2 incubator.[18]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the results to determine the IC50 value for cell proliferation.
Conclusion
The landscape of EZH2 inhibitors is evolving, with novel mechanisms of action like that of this compound offering new therapeutic avenues. While catalytic inhibitors have demonstrated clinical success, the unique ability of this compound to disrupt the PRC2 complex and promote EZH2 degradation presents a compelling alternative strategy. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the evaluation and advancement of the next generation of EZH2-targeted therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these different inhibitory approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. What are EZH2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 7. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. d-nb.info [d-nb.info]
- 15. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 17. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Validating the Specificity of SAH-EZH2 for PRC2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. This guide provides an objective comparison of SAH-EZH2, a stabilized alpha-helical peptide inhibitor of the PRC2 complex, with other prominent PRC2 inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for research and therapeutic development.
Executive Summary
This compound is a novel inhibitor of the Polycomb Repressive Complex 2 (PRC2) that functions by disrupting the crucial interaction between the catalytic subunit EZH2 and the core component EED.[1] This mechanism is distinct from the more common catalytic inhibitors that compete with the S-adenosylmethionine (SAM) cofactor.[2] The primary advantage of this compound lies in its unique mode of action, which not only inhibits the methyltransferase activity of PRC2 but also leads to a reduction in EZH2 protein levels.[3] This guide compares this compound with catalytic inhibitors (e.g., GSK126, Tazemetostat) and allosteric inhibitors targeting EED (e.g., EED226, A-395), providing a comprehensive overview of their mechanisms, specificity, and potency.
Data Presentation: Quantitative Comparison of PRC2 Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against PRC2 and its components. The data is compiled from various biochemical and cellular assays.
| Inhibitor | Target(s) | Mechanism of Action | Assay Type | IC50 / Ki | Reference(s) |
| This compound | EZH2-EED Interaction | Protein-Protein Interaction Disruptor | EED-EZH2 PPI Assay | IC50: Not explicitly quantified in provided results | [4] |
| PRC2 | Complex Dissociation | H3K27 Methylation (in cells) | Dose-dependent reduction | [1] | |
| GSK126 | EZH2 | SAM-competitive Catalytic Inhibitor | EZH2 Methyltransferase Assay | IC50: 9.9 nM, Ki: 0.5-3 nM | [1][5][6] |
| EZH1 | SAM-competitive Catalytic Inhibitor | EZH1 Methyltransferase Assay | IC50: 680 nM | ||
| Cell Proliferation (MM cells) | Cellular Activity | Cell Viability Assay | IC50: 12.6-17.4 µM | [7] | |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type & Mutant) | SAM-competitive Catalytic Inhibitor | EZH2 Methyltransferase Assay | IC50: 11 nM (peptide), 16 nM (nucleosome), Ki: 2.5 nM | [8][9][10] |
| EZH1 | SAM-competitive Catalytic Inhibitor | EZH1 Methyltransferase Assay | IC50: 392 nM | [8] | |
| H3K27 Methylation (in cells) | Cellular Activity | ELISA | IC50: 20 nM | [9] | |
| Cell Proliferation (SMARCB1-deleted MRT cells) | Cellular Activity | Cell Viability Assay | IC50: 32-1000 nM | [11] | |
| EED226 | EED | Allosteric Inhibitor | PRC2 Methyltransferase Assay | IC50: 23.4 nM (peptide), 53.5 nM (nucleosome) | [12][13][14] |
| EED Binding | Direct Binding | Isothermal Titration Calorimetry (ITC) | Kd: 82 nM (EED), 114 nM (PRC2) | [13][15] | |
| Cell Proliferation (KARPAS-422) | Cellular Activity | Cell Viability Assay | GI50: 0.08 µM | [14] | |
| A-395 | EED | Allosteric Inhibitor | PRC2 Methyltransferase Assay | IC50: 18 nM | [16][17] |
| EED-H3K27me3 Interaction | Competitive Binding | Peptide Binding Assay | IC50: 7 nM | [16] | |
| H3K27 Methylation (in cells) | Cellular Activity | Cellular Methylation Assay | IC50: 90 nM (H3K27me3), 390 nM (H3K27me2) | [16] | |
| UNC1999 | EZH2 / EZH1 | SAM-competitive Catalytic Inhibitor | EZH2/1 Methyltransferase Assay | IC50: <10 nM (EZH2), 45 nM (EZH1) | [18][19][20][21] |
| Cell Proliferation (DB cells) | Cellular Activity | Cell Viability Assay | EC50: 633 nM | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of PRC2 by quantifying the transfer of a radiolabeled methyl group from SAM to a histone substrate.
-
Reaction Setup: Prepare a reaction mixture containing the purified PRC2 complex (recombinant EZH2, EED, and SUZ12), a histone H3 peptide or nucleosome substrate, and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection: Measure the incorporation of the radiolabel into the histone substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[22][23][24][25][26]
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This assay is used to identify and characterize inhibitors that disrupt the protein-protein interaction between EZH2 and EED.
-
Reagent Preparation: Synthesize a fluorescently labeled peptide derived from the EED-binding domain of EZH2 (the tracer). Prepare purified recombinant EED protein.
-
Binding Reaction: In a microplate, mix the fluorescently labeled EZH2 peptide with the EED protein in a suitable buffer.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. A high polarization value indicates binding, while a low value indicates disruption of the interaction.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.[27][28][29][30]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular environment.
-
Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control for a specific duration.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein (e.g., EZH2 or EED) using Western blotting or other protein detection methods like AlphaScreen.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[31][32][33][34][35]
Mandatory Visualization
PRC2 Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the core function of the PRC2 complex and the distinct mechanisms by which different classes of inhibitors disrupt its activity.
Caption: PRC2 pathway and inhibitor mechanisms.
Experimental Workflow for Validating PRC2 Inhibitor Specificity
This diagram outlines a typical experimental workflow to validate the specificity of a novel PRC2 inhibitor like this compound.
Caption: PRC2 inhibitor validation workflow.
Conclusion
This compound represents a distinct class of PRC2 inhibitors with a unique mechanism of action that involves the disruption of the EZH2-EED protein-protein interaction. This leads to both the inhibition of PRC2's catalytic activity and the degradation of the EZH2 protein. This dual action differentiates it from SAM-competitive catalytic inhibitors and EED-binding allosteric inhibitors. While catalytic inhibitors like GSK126 and Tazemetostat have shown high potency in enzymatic assays, this compound offers an alternative strategy that may be effective in contexts where catalytic inhibitors face resistance. The choice of inhibitor will ultimately depend on the specific research question and the desired biological outcome. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for researchers in the field of epigenetics and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 11. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 12. EED 226 | EED: R&D Systems [rndsystems.com]
- 13. EED226 | Histone Methyltransferase | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A-395 | Histone Methyltransferase | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. UNC1999 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 20. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Probe UNC1999 | Chemical Probes Portal [chemicalprobes.org]
- 22. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 24. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 25. Histone Methyltransferase Assay in vitro [en.bio-protocol.org]
- 26. [PDF] In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. | Semantic Scholar [semanticscholar.org]
- 27. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. nanomicronspheres.com [nanomicronspheres.com]
- 29. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 31. benchchem.com [benchchem.com]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Publications — CETSA [cetsa.org]
- 35. benchchem.com [benchchem.com]
A Head-to-Head Battle for Epigenetic Control: SAH-EZH2 vs. Small Molecule Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, the targeting of EZH2, a key epigenetic regulator, represents a promising frontier in oncology. This guide provides an objective experimental comparison of two distinct classes of EZH2 inhibitors: the peptide-based SAH-EZH2 and various small molecule inhibitors. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying biology, this guide aims to facilitate a deeper understanding of their differential mechanisms and therapeutic potential.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4] This has led to the development of inhibitors, broadly categorized into small molecules that target the enzyme's active site and peptide-based inhibitors that disrupt essential protein-protein interactions.
A Tale of Two Mechanisms: Catalytic Inhibition vs. Complex Disruption
Small molecule EZH2 inhibitors, such as Tazemetostat (EPZ-6438) and GSK126, are typically S-adenosyl-L-methionine (SAM)-competitive inhibitors.[1][5] They function by binding to the catalytic SET domain of EZH2, thereby preventing the transfer of a methyl group from SAM to histone H3.[6] This leads to a global reduction in H3K27me3 levels.[7]
In contrast, this compound, a stabilized alpha-helical peptide, operates through a distinct mechanism. It mimics the EED-binding domain of EZH2, targeting the embryonic ectoderm development (EED) subunit of the PRC2 complex.[8][9] By binding to EED, this compound disrupts the crucial interaction between EZH2 and EED, which is necessary for the catalytic activity and stability of the PRC2 complex.[9][10] This not only inhibits H3K27 trimethylation but can also lead to a decrease in EZH2 protein levels.[10]
Quantitative Comparison of Inhibitor Performance
The efficacy of EZH2 inhibitors is assessed through various biochemical and cellular assays. The following tables summarize key performance data for this compound and a selection of prominent small molecule inhibitors.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 / Ki (Wild-Type EZH2) | Reference(s) |
| This compound | EZH2/EED Interaction | H3K27 Methylation Assay | ~5-10 µM (cellular H3K27me3 reduction) | [10] |
| Tazemetostat (EPZ-6438) | EZH2/EZH1 | Biochemical | Ki: 2.5 nM (IC50: 11-16 nM) | [11] |
| GSK126 | EZH2 | Biochemical | IC50: 9.9 nM; Ki: 0.5-3 nM | [1][11] |
| CPI-1205 | EZH2 (WT & Mutant) | Biochemical | IC50: 2 nM | [12] |
| Ezh2-IN-8 (EI1) | EZH2 | Biochemical | IC50: 15 ± 2 nM | [11] |
| Valemetostat (DS-3201) | EZH1/EZH2 | Biochemical | N/A | [11] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line(s) | Cellular Effect | IC50 (Proliferation) | Reference(s) |
| This compound | MLL-AF9 leukemia, B-cell lymphomas | Growth arrest, differentiation, reduced viability | Dose-responsive effects observed | [10] |
| Tazemetostat (EPZ-6438) | EZH2-mutant lymphoma (WSU-DLCL2) | Inhibition of cell proliferation | 0.28 ± 0.14 µM | [13] |
| GSK126 | EZH2-mutant DLBCL cells | Potent inhibition of proliferation | Potent inhibition observed | [11] |
| GSK343 | Prostate cancer (LNCaP) | Growth inhibition | 2.9 µM | [7] |
| CPI-1205 | Multiple Myeloma | Induces apoptosis, inhibits tumor growth | N/A | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are protocols for key experiments used to evaluate EZH2 inhibitors.
Biochemical EZH2 Inhibition Assay
This assay quantifies a compound's ability to inhibit the methyltransferase activity of the PRC2 complex.
-
Principle: A radiometric assay measures the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate by the purified PRC2 complex.[11]
-
Materials:
-
Procedure:
-
In a 384-well plate, add the PRC2 enzyme, the test inhibitor at various concentrations, and the histone H3 peptide substrate.[12]
-
Initiate the reaction by adding [³H]-SAM.[5]
-
Incubate at room temperature for a defined period (e.g., 1 hour).[11]
-
Stop the reaction (e.g., by adding unlabeled SAM).[11]
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a microplate scintillation counter.[11]
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular H3K27me3 Assay (Western Blot)
This assay measures the intracellular levels of H3K27 trimethylation following inhibitor treatment, confirming target engagement within a cellular context.
-
Principle: Cellular proteins are separated by size via gel electrophoresis, transferred to a membrane, and specific proteins (H3K27me3 and total Histone H3) are detected using antibodies.[5][11]
-
Materials:
-
Cancer cells treated with the inhibitor and untreated controls.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[14]
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membrane.[11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[11]
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (as a loading control).[5][11]
-
HRP-conjugated secondary antibody.[11]
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Treat cells with various concentrations of the EZH2 inhibitor for a specified duration (e.g., 72-96 hours).[5][12]
-
Harvest and lyse the cells.[14]
-
Quantify protein concentration using a BCA or Bradford assay.[14]
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.[5]
-
Transfer the proteins to a membrane.[12]
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate with the primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[12]
-
Detect the signal using a chemiluminescence imager.[12]
-
Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.
-
Cell Viability and Proliferation Assays
These assays determine the functional consequences of EZH2 inhibition on cancer cell growth and survival.
-
Principle: Colorimetric or fluorometric assays that measure the metabolic activity of viable cells, which is proportional to the cell number.[14]
-
Materials:
-
Cancer cell lines plated in 96-well plates.
-
Test compounds.
-
MTT reagent or CellTiter-Glo® reagent.
-
-
Procedure (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.[14]
-
Treat cells with a range of inhibitor concentrations for a specified period (e.g., 6 days).[7]
-
Add MTT reagent to each well and incubate for 2-4 hours.[14]
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the concentration that inhibits cell growth by 50% (GI50).
-
Distinct Mechanisms, Complementary Strategies
The experimental evidence suggests that this compound and small molecule EZH2 inhibitors have distinct and potentially complementary mechanisms of action.[9][10] While small molecules directly inhibit the catalytic activity of EZH2, this compound disrupts the PRC2 complex, which may lead to additional effects such as the degradation of the EZH2 protein itself.[10]
Studies have shown that while a small molecule inhibitor like GSK126 might be more potent in reducing H3K27 methylation in vitro, this compound can have stronger and more specific effects on cancer cell viability.[9] Furthermore, the combination of this compound and a catalytic inhibitor has been shown to result in synergistic inhibition of EZH2-dependent cancer cell growth, highlighting the potential for combination therapies.[9]
Conclusion
Both this compound and small molecule inhibitors represent valuable tools for targeting the oncogenic activity of EZH2. Small molecule inhibitors have demonstrated high potency in biochemical and cellular assays and have progressed into clinical trials, with Tazemetostat receiving FDA approval for certain cancers.[15][16] this compound, with its unique mechanism of disrupting the EZH2-EED interaction, offers an alternative strategy that may overcome resistance to catalytic inhibitors and provides a rationale for combination therapies. The choice of inhibitor will depend on the specific research question or therapeutic context, with the detailed experimental protocols provided herein serving as a guide for their rigorous evaluation. The continued exploration of these distinct inhibitory approaches will undoubtedly advance the development of more effective epigenetic therapies for cancer.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of SAH-EZH2 in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SAH-EZH2-induced apoptosis in cancer cells against other EZH2 inhibitors. We delve into the experimental data, detailed protocols, and underlying signaling pathways to validate its efficacy as a potential therapeutic agent.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression by suppressing tumor suppressor genes. Its overexpression is linked to poor prognosis in various cancers, making it a prime target for therapeutic intervention. This compound, a stabilized alpha-helical peptide, represents a novel approach to inhibit EZH2 function. Unlike many small molecule inhibitors that target the enzyme's catalytic activity, this compound disrupts the crucial interaction between EZH2 and its binding partner, EED, leading to the degradation of the EZH2 protein and subsequent induction of apoptosis in cancer cells.
Comparative Efficacy of EZH2 Inhibitors in Inducing Apoptosis
The decision to pursue a specific EZH2 inhibitor in a research or drug development setting often hinges on its relative potency and efficacy in relevant cancer models. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells induced by this compound and other prominent EZH2 inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) for Cell Viability | Apoptotic Cells (%) | Assay |
| This compound | Lymphoma (DB) | 1.5 | ~60% | Annexin V |
| Leukemia (MOLM-13) | 2.5 | Not specified | Not specified | |
| GSK126 | Lymphoma (WSU-DLCL2) | 0.27 | >60% | Annexin V |
| Multiple Myeloma | Not specified | Not specified | Not specified | |
| EPZ-6438 (Tazemetostat) | Lymphoma (KARPAS-422) | 0.019 | ~25% | Annexin V |
| Synovial Sarcoma | Not specified | Not specified | Not specified | |
| DZNep | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified | Increased | Not specified |
| Acute Myeloid Leukemia | Not specified | Increased | Not specified | |
| EI1 | Lymphoma (KARPAS-422) | 0.015 | Increased | Cell Cycle Analysis |
Delving into the Mechanism: this compound-Induced Apoptotic Signaling
This compound initiates a cascade of events culminating in programmed cell death. By disrupting the EZH2-EED interaction, it triggers a significant reduction in EZH2 protein levels. This, in turn, alleviates the repression of pro-apoptotic genes, tipping the cellular balance towards apoptosis. One of the key pathways implicated is the mitochondrial or intrinsic pathway of apoptosis.
Caption: this compound induced apoptosis pathway.
Experimental Protocols for Validating Apoptosis
Accurate and reproducible quantification of apoptosis is paramount. Below are detailed protocols for key assays used to validate the pro-apoptotic effects of this compound and other EZH2 inhibitors.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or other inhibitors for the indicated time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay for Measuring Apoptotic Activity
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate which contains the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, and a substrate for luciferase ("aminoluciferin") is released, resulting in the generation of a luminescent signal.
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Treatment: Treat cells with the desired concentrations of inhibitors.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle to reconstitute the lyophilized substrate.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Experimental Workflow for Validation
A systematic workflow is crucial for the robust validation of a compound's pro-apoptotic activity.
Caption: Workflow for validating apoptosis.
Unraveling the Selectivity of SAH-EZH2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulators, understanding the precise selectivity of an inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of the stabilized alpha-helix of EZH2 (SAH-EZH2) with other protein complexes, offering insights into its unique mechanism of action and performance against catalytic inhibitors.
This compound represents a distinct class of EZH2 inhibitors that functions by disrupting the critical protein-protein interaction between EZH2 and Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). This mechanism contrasts with the more common S-adenosyl-L-methionine (SAM)-competitive inhibitors, such as GSK126, which target the catalytic SET domain of EZH2. This fundamental difference in their mode of action dictates their respective selectivity profiles and potential off-target effects.
Comparative Selectivity Profile
In contrast, SAM-competitive inhibitors have been extensively profiled against panels of methyltransferases. The following table provides a comparative overview of the selectivity of the well-characterized SAM-competitive inhibitor GSK126. This serves as a benchmark to understand the selectivity landscape of EZH2 inhibitors.
Table 1: Quantitative Selectivity of the SAM-Competitive EZH2 Inhibitor GSK126
| Methyltransferase | Target | IC50 (nM) | Fold Selectivity vs. EZH2 |
| EZH2 | H3K27 | 2.5 | 1 |
| EZH1 | H3K27 | >380 | >150 |
| SETD7 | H3K4 | >100,000 | >40,000 |
| G9a | H3K9 | >100,000 | >40,000 |
| SUV39H1 | H3K9 | >100,000 | >40,000 |
| PRMT1 | H4R3 | >100,000 | >40,000 |
| CARM1 (PRMT4) | PABP1 | >100,000 | >40,000 |
| SETD8 | H4K20 | >100,000 | >40,000 |
Data compiled from publicly available sources. The high IC50 values for other methyltransferases indicate a high degree of selectivity for EZH2.
The remarkable selectivity of this compound stems from its targeted disruption of the specific EZH2-EED protein-protein interface. This targeted approach is less likely to exhibit cross-reactivity with other methyltransferases that do not rely on an analogous interaction for their activity.
Experimental Protocols
To assess the cross-reactivity and mechanism of action of EZH2 inhibitors, several key experiments are employed.
Histone Methyltransferase (HMT) Activity Assay (Radiometric)
This biochemical assay is a gold standard for quantifying the enzymatic activity of methyltransferases and assessing the potency of inhibitors.
Objective: To measure the transfer of a radiolabeled methyl group from SAM to a histone substrate.
Materials:
-
Recombinant PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide or core histones as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound or other test compounds.
-
In a microplate, combine the recombinant PRC2 complex, histone substrate, and the test compound in the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the dried filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for EZH2-EED Interaction
This in vitro binding assay is crucial for validating inhibitors like this compound that target protein-protein interactions.
Objective: To measure the disruption of the EZH2-EED interaction by a test compound.
Materials:
-
Purified, fluorescently labeled EZH2 peptide (e.g., FITC-labeled peptide corresponding to the EED-binding domain of EZH2).
-
Purified recombinant EED protein.
-
This compound or other test inhibitors.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Black, low-volume 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
In a microplate, add the fluorescently labeled EZH2 peptide.
-
Add serial dilutions of the test compound (this compound).
-
Add the purified EED protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from EED by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Cellular Histone Methylation Assay (Western Blot)
This cell-based assay confirms the on-target effect of the inhibitor within a biological context.
Objective: To assess the levels of H3K27 trimethylation in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell line known to be dependent on EZH2 activity.
-
This compound or other test inhibitors.
-
Cell lysis buffer.
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Culture the cells and treat them with various concentrations of the inhibitor for a specific duration (e.g., 72-96 hours).
-
Harvest the cells and extract histones.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-H3K27me3 primary antibody.
-
Subsequently, probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to determine the dose-dependent reduction in histone methylation.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Essential Safety and Disposal Procedures for SAH-EZH2
For researchers, scientists, and drug development professionals handling SAH-EZH2, a novel EZH2 inhibitor, ensuring safe operational use and proper disposal is paramount. As a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound may not always be readily available, it is crucial to treat this compound as a potentially hazardous chemical of unknown toxicity.[1] Adherence to general laboratory safety protocols and institutional guidelines is therefore essential. The primary point of contact for specific guidance should always be your institution's Environmental Health and Safety (EHS) department.[1]
Handling and Storage of this compound
Proper handling and storage are the first steps in minimizing risk and ensuring that waste is managed correctly from the point of generation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
Ventilation: Handle this compound in a well-ventilated area. To minimize inhalation exposure, it is preferable to work within a chemical fume hood.[1][2]
Storage of Pure Compound and Stock Solutions: Store the pure this compound compound in a cool, dry, and well-ventilated place, away from incompatible materials.[1] The container must be clearly labeled with the full chemical name and any known hazard information.[1] Using secondary containment can prevent spills.[1]
For reconstituted stock solutions, it is recommended to aliquot and store them at -20°C for up to 3 months or -80°C for up to 6 months to maintain stability.[3][4]
| Parameter | Recommendation |
| Personal Protective Equipment | Safety goggles, lab coat, chemically resistant gloves.[1][2] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood.[1][2] |
| Compound Storage | Cool, dry, well-ventilated area in a clearly labeled container with secondary containment.[1] |
| Stock Solution Storage | Aliquot and store at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months).[3][4] |
This compound Disposal Procedures
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[1][2] Never dispose of this compound or its solutions in the regular trash or down the sanitary sewer.[2]
Step 1: Waste Segregation
Proper segregation of waste is critical to prevent dangerous reactions and ensure compliant disposal.[2]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, working solutions, and the first rinse of "empty" containers, in a designated, leak-proof hazardous waste container.[1] Ensure the container material is compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1]
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, tubes, and contaminated lab paper, in a separate, clearly labeled hazardous waste container for solids.[1]
Step 2: Waste Container Labeling
Properly labeling all waste containers is a critical safety and regulatory requirement.[5]
-
Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[2][5]
-
The label must include the full chemical name: "this compound".[2]
-
Include the names of any solvents or other chemicals mixed in the container.
-
Record the date of waste generation (the date the first waste was added).[2]
-
Include the Principal Investigator's name and lab location/contact information.[1][2]
Step 3: On-Site Accumulation
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][6]
-
The SAA should be at or near the point of waste generation.[1][6]
-
Keep waste containers tightly closed except when adding waste.[1]
-
The SAA must have secondary containment to capture any potential leaks.[1]
-
Be aware of accumulation limits (e.g., a maximum of 55 gallons of hazardous waste) as stipulated by regulations and institutional policies.[5][6]
Step 4: Arranging for Disposal
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]
-
Provide the EHS department with all available information about the compound.[1]
Below is a logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling SAH-EZH2
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with SAH-EZH2, a stabilized alpha-helical peptide that acts as an EZH2/EED interaction inhibitor.[1][2][3] Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and preventing environmental contamination.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on best practices for handling potent, biologically active research compounds and information available for similar EZH2 inhibitors.[4] Users should always consult their institution's safety guidelines and perform a risk assessment before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the required Personal Protective Equipment (PPE) for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Two pairs of chemotherapy-rated gloves (ASTM D6978 certified)[7]- Impervious lab coat or gown- Safety glasses with side shields or goggles[8] |
| Weighing and Reconstitution (Powder Form) | - All PPE listed for Receiving and Unpacking- Work within a certified chemical fume hood or containment glove box- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment, especially for larger quantities[7] |
| Handling of Solubilized Compound | - Two pairs of chemotherapy-rated gloves- Impervious lab coat or gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Two pairs of chemotherapy-rated gloves- Impervious, disposable gown- Safety goggles and face shield- Respiratory protection (as determined by risk assessment) |
| Waste Disposal | - Two pairs of chemotherapy-rated gloves- Impervious lab coat or gown- Safety glasses with side shields or goggles |
Operational and Disposal Plans
Strict adherence to the following procedures is necessary to minimize exposure and ensure a safe laboratory environment.
Handling Precautions:
-
Always handle this compound within a designated area, such as a chemical fume hood or a containment glove box, particularly when in powdered form.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Storage:
-
Store the powdered compound at -20°C.
-
If reconstituted in a solvent, aliquot and store at -20°C for up to 3 months.[2]
-
Keep the container tightly sealed in a dry, well-ventilated area, away from direct sunlight.[4]
Spill Management:
-
Evacuate and secure the area to prevent entry.
-
Wear the appropriate PPE as outlined in the table above.
-
For powdered spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
Disposal:
-
Dispose of all waste materials, including unused compounds, empty containers, and contaminated PPE, as hazardous chemical waste.
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal. Do not allow the substance to enter the environment.[4]
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
